molecular formula C5H6ClN3O2 B1423813 2-Nitro-pyridin-4-ylamine hydrochloride CAS No. 1187929-34-5

2-Nitro-pyridin-4-ylamine hydrochloride

Cat. No.: B1423813
CAS No.: 1187929-34-5
M. Wt: 175.57 g/mol
InChI Key: KVSZUUAIPGULCW-UHFFFAOYSA-N
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Description

2-Nitro-pyridin-4-ylamine hydrochloride (CAS 1187929-34-5) is a research chemical that serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C 5 H 6 ClN 3 O 2 and it has a molecular weight of 175.57 g/mol [ ]. The compound features a pyridine ring system substituted with both an electron-donating amino group at the 4-position and a strong electron-withdrawing nitro group at the 2-position, which creates a unique electronic environment that influences its reactivity and makes it a candidate for further functionalization [ ]. This specific arrangement of functional groups distinguishes it from its positional isomers and allows for distinct chemical properties [ ]. This hydrochloride salt form offers improved water solubility and handling characteristics compared to the free base [ ]. In research settings, nitropyridines, in general, are recognized as convenient and readily available precursors for constructing a wide range of mono- and polynuclear heterocyclic systems [ ]. This product is intended for research purposes and is not designed for human therapeutic or veterinary use [ ].

Properties

IUPAC Name

2-nitropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSZUUAIPGULCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-pyridin-4-ylamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Nitro-pyridin-4-ylamine hydrochloride. As a key intermediate in medicinal chemistry, understanding the nuanced characteristics of this compound is crucial for its effective utilization in the development of novel therapeutics.

Chemical Identity and Physical Properties

2-Nitro-pyridin-4-ylamine hydrochloride is the salt form of the parent compound, 2-amino-4-nitropyridine. The hydrochloride salt is generally favored in laboratory settings and for certain formulation strategies due to its increased stability and solubility in aqueous media compared to the free base.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-nitropyridin-2-amine hydrochloride[1]
Synonyms 2-Amino-4-nitropyridine HCl, 4-Nitro-2-pyridinamine HCl[1]
CAS Number 4487-50-7 (free base)[1]
Molecular Formula C₅H₆ClN₃O₂Inferred
Molecular Weight 175.58 g/mol Inferred
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred
Melting Point Not available for the hydrochloride salt.
pKa Not available.

Note: Some properties are inferred based on the known characteristics of the free base and general principles of hydrochloride salt formation.

Synthesis and Purification

The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride is typically achieved in a two-step process starting from a suitable pyridine precursor. The general strategy involves the nitration of a pyridine derivative followed by the introduction of the amino group, and finally, the formation of the hydrochloride salt. A common route involves the nitration of pyridine N-oxide, which directs the nitro group to the 4-position.[2] Subsequent reaction with an aminating agent and removal of the N-oxide functionality, followed by acidification, yields the desired product.

Alternatively, the synthesis can proceed via the electrophilic nitration of an aminopyridine. For instance, the nitration of 2-amino-4-methylpyridine is a known method to introduce a nitro group, where the amino group directs the substitution.[3]

Experimental Protocol: Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 2-Amino-4-nitropyridine (Free Base)

A plausible synthetic route involves the amination of a pre-nitrated pyridine.

  • To a solution of a suitable starting material, such as 2-chloro-4-nitropyridine, in a polar aprotic solvent like dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in an alcohol or aqueous ammonia).

  • Heat the reaction mixture under controlled conditions (e.g., in a sealed tube or under reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-nitropyridine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-amino-4-nitropyridine in a suitable organic solvent, such as methanol or ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Nitro-pyridin-4-ylamine hydrochloride.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-4-nitropyridine Step1 Amination (Ammonia source, Solvent, Heat) Start->Step1 Intermediate 2-Amino-4-nitropyridine (Free Base) Step1->Intermediate Step2 Acidification (HCl in organic solvent) Intermediate->Step2 Product 2-Nitro-pyridin-4-ylamine Hydrochloride Step2->Product

Caption: A generalized workflow for the synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons are expected to show downfield shifts compared to the free base due to the electron-withdrawing effect of the protonated pyridinium nitrogen. The amine protons will likely appear as a broad singlet. The exact chemical shifts will be dependent on the solvent used.
¹³C NMR The carbon atoms in the pyridine ring will also exhibit downfield shifts upon protonation. The carbon bearing the nitro group will be the most deshielded.
IR Spectroscopy Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the ammonium salt (broad band around 2400-3200 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹). C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak for the free base (m/z = 139.04) upon loss of HCl.[1]

Reactivity and Chemical Behavior

The chemical reactivity of 2-Nitro-pyridin-4-ylamine hydrochloride is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the amino group is a strong activating group for electrophilic substitution, creating a complex reactivity profile.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is a key step in the synthesis of diaminopyridine derivatives, which are valuable building blocks in medicinal chemistry.

  • Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Diagram 2: Key Reactivity Pathways

ReactivityPathways Start 2-Nitro-pyridin-4-ylamine Hydrochloride Reduction Reduction of Nitro Group Start->Reduction Acylation Acylation of Amino Group Start->Acylation SNAr Nucleophilic Aromatic Substitution Start->SNAr Product_Reduction Pyridine-2,4-diamine Derivatives Reduction->Product_Reduction Product_Acylation N-Acylated Derivatives Acylation->Product_Acylation Product_SNAr Substituted Pyridine Derivatives SNAr->Product_SNAr

Caption: Major reaction pathways for the functionalization of 2-Nitro-pyridin-4-ylamine.

Applications in Research and Drug Development

Substituted aminopyridines are important pharmacophores in a wide range of biologically active molecules.[4] 2-Nitro-pyridin-4-ylamine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology.[5]

  • Central Nervous System (CNS) Agents: Derivatives of aminopyridines have been investigated for their potential in treating various CNS disorders.[5]

  • Antibacterial Agents: The aminopyridine moiety is present in some antibacterial compounds. For example, Gepotidacin is a novel antibiotic containing a complex aminopyridine-derived core structure.[6]

The presence of both an amino and a nitro group on the pyridine ring allows for orthogonal chemical modifications, making 2-Nitro-pyridin-4-ylamine hydrochloride a valuable starting material for the construction of diverse chemical libraries for drug discovery screening. The nitro group can be used as a handle for further transformations after the amino group has been modified, or vice versa.

Safety and Handling

2-Nitro-pyridin-4-ylamine hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (for the free base):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][9][10][11]

Conclusion

2-Nitro-pyridin-4-ylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the quest for new and improved therapeutics.

References

  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1541–1543.
  • Rajkumar, M. A., Xavier, S. S. J., Anbarasu, S., Mejebaand, X. M., & Devarajan, P. A. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Wikipedia. (2024, January 15). Gepotidacin. Retrieved from [Link]

  • Vasdev, N., Collier, T. L., Affleck, D., McCarron, J. A., Pinch, C. R., & Ryan, C. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential Positron Emission Tomography Radiotracer. Journal of Medicinal Chemistry, 54(17), 5943–5953.
  • PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., Chen, G., & He, W. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–211.
  • Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(1), 26-27.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

Sources

2-Nitro-pyridin-4-ylamine hydrochloride synthesis from 4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride from 4-Aminopyridine

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for the preparation of 2-Nitro-pyridin-4-ylamine hydrochloride, a valuable intermediate in medicinal chemistry and drug development. Direct nitration of the 4-aminopyridine substrate is often challenging due to the deactivation of the pyridine ring upon protonation in strong acidic media and difficulties in controlling regioselectivity. Therefore, this guide details a multi-step synthesis commencing with the N-oxidation of 4-aminopyridine. This strategic activation of the pyridine ring facilitates a regioselective nitration at the C2 position. Subsequent deoxygenation of the N-oxide and conversion to the hydrochloride salt yields the target compound. This document provides a detailed mechanistic rationale, step-by-step experimental protocols, safety considerations, and methods for characterization, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

2-Nitro-pyridin-4-ylamine is a key building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of the nitro group, a versatile functional group, allows for further chemical transformations, such as reduction to an amino group, which can then be used to construct more complex molecular architectures. The hydrochloride salt form of the compound often improves its stability and handling properties.

The direct electrophilic nitration of 4-aminopyridine presents significant synthetic challenges. The pyridine nitrogen is basic and readily protonates in the strong acidic conditions required for nitration. The resulting pyridinium ion is strongly deactivated towards electrophilic attack. To circumvent this, a more strategic approach is employed, which involves the initial conversion of the starting material to its N-oxide. This modification serves two primary purposes: it protects the ring nitrogen from protonation and activates the C2 and C4 positions of the pyridine ring towards electrophilic substitution.

This guide, therefore, outlines a three-step synthesis followed by salt formation:

  • N-Oxidation: Conversion of 4-aminopyridine to 4-aminopyridine-N-oxide.

  • Nitration: Regioselective nitration of 4-aminopyridine-N-oxide to yield 4-amino-2-nitropyridine-N-oxide.

  • Deoxygenation: Reduction of the N-oxide to afford 2-nitro-4-aminopyridine.

  • Salt Formation: Conversion of the free base to its hydrochloride salt.

Mechanistic Rationale and Pathway Visualization

N-Oxidation

The synthesis commences with the oxidation of the pyridine nitrogen of 4-aminopyridine. This is typically achieved using a peroxy acid, such as peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide.

Electrophilic Nitration of the N-Oxide

The N-oxide group is an activating group that directs electrophilic substitution to the C2 and C4 positions. In the case of 4-aminopyridine-N-oxide, the C4 position is already substituted. The amino group is a strong activating, ortho-, para-directing group, while the N-oxide is also an activating, ortho-, para-directing group. The combined directing effects of these two groups strongly favor the introduction of the nitro group at the C2 position. The reaction is carried out using a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Deoxygenation of the N-Oxide

The final step in the synthesis of the free base is the removal of the oxygen from the N-oxide. This reduction must be selective to avoid the simultaneous reduction of the nitro group. Phosphorus trichloride (PCl₃) is an effective reagent for this transformation.[1] The oxygen atom of the N-oxide acts as a nucleophile, attacking the phosphorus atom of PCl₃, which ultimately leads to the formation of the deoxygenated pyridine and phosphoryl chloride (POCl₃).[2] Other reagents like iron in acetic acid can also be used for reductions of some nitro-pyridine-N-oxides, however, these conditions may also reduce the nitro group.[3][4]

Overall Synthetic Pathway

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Salt Formation A 4-Aminopyridine B 4-Aminopyridine-N-oxide A->B H₂O₂ / CH₃COOH C 4-Amino-2-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D 2-Nitro-4-aminopyridine C->D PCl₃ E 2-Nitro-pyridin-4-ylamine hydrochloride D->E HCl

Caption: Multi-step synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Reagents
ReagentGradeSupplier Recommendation
4-Aminopyridine≥98%Sigma-Aldrich, Acros
Glacial Acetic AcidACS GradeFisher Scientific
Hydrogen Peroxide30% w/w aq. sol.Sigma-Aldrich
Fuming Nitric Acid≥90%Sigma-Aldrich
Concentrated Sulfuric Acid98%Fisher Scientific
Phosphorus Trichloride≥98%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeFisher Scientific
Hydrochloric Acid (in ether)2.0 M solutionSigma-Aldrich
Deionized Water--
Step 1: Synthesis of 4-Aminopyridine-N-oxide

This protocol is adapted from a similar N-oxidation procedure.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopyridine (9.41 g, 100 mmol) in glacial acetic acid (100 mL).

  • Addition of Oxidant: To the stirred solution, carefully add 30% hydrogen peroxide (11.3 mL, 110 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature with stirring for 18 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).

  • Work-up: Cool the mixture to room temperature and then to 5°C in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water (3 x 20 mL), and dry under vacuum to yield 4-aminopyridine-N-oxide.

Step 2: Synthesis of 4-Amino-2-nitropyridine-N-oxide

This protocol is adapted from the nitration of pyridine-N-oxide.[6]

  • Preparation of Nitrating Mixture: In a 100 mL beaker, cool concentrated sulfuric acid (30 mL) in an ice bath. Slowly and with vigorous stirring, add fuming nitric acid (12 mL).

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-aminopyridine-N-oxide (11.0 g, 100 mmol).

  • Nitration: Heat the flask to 60°C. Add the prepared nitrating mixture dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 90°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 100°C for 3 hours.

  • Work-up: Allow the mixture to cool to room temperature and then pour it slowly and carefully onto 200 g of crushed ice in a 1 L beaker with stirring.

  • Neutralization and Isolation: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is 7-8. A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain crude 4-amino-2-nitropyridine-N-oxide.

Step 3: Synthesis of 2-Nitro-4-aminopyridine

This protocol is based on the known deoxygenation of pyridine N-oxides with PCl₃.[1][7]

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-amino-2-nitropyridine-N-oxide (15.5 g, 100 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reagent: Cool the suspension in an ice bath. Add phosphorus trichloride (9.6 mL, 110 mmol) dropwise over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of 50 mL of deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-4-aminopyridine. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 4: Preparation of 2-Nitro-pyridin-4-ylamine Hydrochloride
  • Dissolution: Dissolve the purified 2-nitro-4-aminopyridine (13.9 g, 100 mmol) in 100 mL of anhydrous ethyl acetate.

  • Salt Formation: To the stirred solution, add a 2.0 M solution of HCl in diethyl ether (55 mL, 110 mmol) dropwise. A precipitate will form immediately.

  • Isolation: Stir the suspension for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield 2-Nitro-pyridin-4-ylamine hydrochloride.

Quantitative Data Summary

StepStarting MaterialReagentsKey ConditionsProductExpected Yield
14-AminopyridineH₂O₂, CH₃COOH60-65°C, 18 h4-Aminopyridine-N-oxide80-90%
24-Aminopyridine-N-oxideFuming HNO₃, Conc. H₂SO₄60-100°C, 3.5 h4-Amino-2-nitropyridine-N-oxide60-70%
34-Amino-2-nitropyridine-N-oxidePCl₃, DCM0°C to RT, 4 h2-Nitro-4-aminopyridine85-95%
42-Nitro-4-aminopyridineHCl in ether, Ethyl AcetateRT, 30 min2-Nitro-pyridin-4-ylamine hydrochloride>95%

Characterization of the Final Product

  • Appearance: Pale yellow to yellow crystalline solid.

  • Molecular Formula: C₅H₆ClN₃O₂

  • Molecular Weight: 175.57 g/mol

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons, influenced by the electron-withdrawing nitro group and the amino group. The amino protons will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons.

    • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (m/z = 139.04) and a fragmentation pattern characteristic of the molecule.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

  • Fume Hood: All steps of this synthesis, especially those involving fuming nitric acid, sulfuric acid, and phosphorus trichloride, must be performed in a well-ventilated chemical fume hood.

  • Handling of Reagents:

    • 4-Aminopyridine: Is toxic if swallowed, in contact with skin, or if inhaled. Handle with care.

    • Strong Acids (HNO₃, H₂SO₄): Are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, not the other way around, during dilution.

    • Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with combustible materials.

    • Phosphorus Trichloride (PCl₃): Is corrosive and reacts violently with water. Handle under anhydrous conditions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow start Start: 4-Aminopyridine step1 Dissolve in Acetic Acid Add H₂O₂ Heat at 60-65°C for 18h start->step1 workup1 Cool and Neutralize (NaHCO₃) Filter and Dry step1->workup1 intermediate1 Intermediate 1: 4-Aminopyridine-N-oxide workup1->intermediate1 step2 Add to Nitrating Mixture (HNO₃/H₂SO₄) Heat at 100°C for 3h intermediate1->step2 workup2 Pour onto Ice Neutralize (Na₂CO₃) Filter and Dry step2->workup2 intermediate2 Intermediate 2: 4-Amino-2-nitropyridine-N-oxide workup2->intermediate2 step3 Suspend in DCM Add PCl₃ at 0°C Stir at RT for 4h intermediate2->step3 workup3 Quench with Water Extract with DCM Wash and Dry Organic Layer step3->workup3 intermediate3 Intermediate 3: 2-Nitro-4-aminopyridine workup3->intermediate3 step4 Dissolve in Ethyl Acetate Add HCl in Ether intermediate3->step4 workup4 Filter Precipitate Wash with Ether and Dry step4->workup4 end Final Product: 2-Nitro-pyridin-4-ylamine HCl workup4->end

Caption: Step-by-step workflow for the synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1415-1418. [Link]

  • Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 45(20), 4045-4048. [Link]

  • Li, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Semantic Scholar. [Link]

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

Sources

An In-depth Technical Guide to 2-Nitro-pyridin-4-ylamine hydrochloride (CAS No. 1187929-34-5)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Building Block for Advanced Drug Discovery

This guide offers a comprehensive technical overview of 2-Nitro-pyridin-4-ylamine hydrochloride, a crucial chemical intermediate for researchers and professionals in the fields of medicinal chemistry and drug development. As a substituted nitropyridine, this compound serves as a versatile scaffold in the synthesis of complex molecules with significant therapeutic potential.

Chemical and Physical Properties

2-Nitro-pyridin-4-ylamine hydrochloride is the hydrochloride salt of 2-Nitro-pyridin-4-ylamine. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the pyridine ring, making it a valuable synthon in organic synthesis.

PropertyValueSource
CAS Number 1187929-34-5AK Scientific, Inc.[1]
IUPAC Name 2-nitropyridin-4-amine;hydrochlorideAK Scientific, Inc.[1]
Molecular Formula C5H6ClN3O2AK Scientific, Inc.[1]
Molecular Weight 175.57 g/mol AK Scientific, Inc.[1]
Appearance Not explicitly stated, but likely a solidInferred from handling precautions
Solubility Not explicitly stated, likely soluble in waterInferred from hydrochloride salt form[2][3]
Melting Point Not availableAK Scientific, Inc.[1]
Boiling Point Not availableAK Scientific, Inc.[1]
Synthesis and Mechanistic Rationale

A potential synthetic pathway could start from 2-chloropyridine. The process would likely involve the following key transformations:

  • N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This step is crucial as it activates the pyridine ring for electrophilic nitration, directing the nitro group to the 4-position.

  • Nitration: The N-oxide is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitropyridine N-oxide.[4]

  • Deoxygenation: The N-oxide is subsequently deoxygenated, for instance, using PCl3, to give 2-chloro-4-nitropyridine.[5]

  • Amination: The chloro group at the 2-position can then be displaced by an amino group through nucleophilic aromatic substitution with ammonia or a protected amine.

  • Hydrochloride Salt Formation: Finally, the resulting 2-Nitro-pyridin-4-ylamine is treated with hydrochloric acid to form the stable hydrochloride salt.

The choice of this multi-step approach is dictated by the electronic properties of the pyridine ring. Direct nitration of pyridine is often difficult and can lead to a mixture of products with low yields. The N-oxidation strategy provides a more controlled and efficient way to achieve the desired regioselectivity.

SynthesisWorkflow Start 2-Chloropyridine N_Oxidation N-Oxidation Start->N_Oxidation Intermediate1 2-Chloropyridine N-oxide N_Oxidation->Intermediate1 Nitration Nitration (HNO3/H2SO4) Intermediate1->Nitration Intermediate2 2-Chloro-4-nitropyridine N-oxide Nitration->Intermediate2 Deoxygenation Deoxygenation (e.g., PCl3) Intermediate2->Deoxygenation Intermediate3 2-Chloro-4-nitropyridine Deoxygenation->Intermediate3 Amination Amination (e.g., NH3) Intermediate3->Amination Intermediate4 2-Nitro-pyridin-4-ylamine Amination->Intermediate4 Salt_Formation Salt Formation (HCl) Intermediate4->Salt_Formation End 2-Nitro-pyridin-4-ylamine hydrochloride Salt_Formation->End

Caption: Plausible synthetic workflow for 2-Nitro-pyridin-4-ylamine hydrochloride.

Analytical Characterization

The structural confirmation and purity assessment of 2-Nitro-pyridin-4-ylamine hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The hydrochloride salt formation may also lead to a downfield shift of the pyridine ring protons and the amine proton.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule, with the carbon atoms attached to the nitro and amino groups showing characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. For the free base, 2-Nitro-pyridin-4-ylamine, the expected molecular ion peak would be at m/z 139.11.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A suitable method would be developed to separate the target compound from any starting materials, intermediates, or by-products.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous approved drugs.[7][8] These scaffolds are prized for their ability to engage in various biological interactions and for their favorable physicochemical properties that can enhance drug-like characteristics.[9]

2-Nitro-pyridin-4-ylamine hydrochloride is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of both a nitro and an amino group on the pyridine ring provides two reactive handles for further chemical modifications. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can participate in other chemical transformations.

Substituted nitropyridines are known to be key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy.[10] They are often employed in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[10] Pyridine-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[11][12]

Applications cluster_synthesis Synthetic Intermediate Central_Node 2-Nitro-pyridin-4-ylamine HCl Kinase_Inhibitors Kinase Inhibitors Central_Node->Kinase_Inhibitors Building Block Anticancer_Agents Anticancer Agents Central_Node->Anticancer_Agents Scaffold Anti_inflammatory Anti-inflammatory Agents Central_Node->Anti_inflammatory Precursor Antibacterial Antibacterial Agents Central_Node->Antibacterial Core Structure

Caption: Role of 2-Nitro-pyridin-4-ylamine hydrochloride in drug discovery.

Safety, Handling, and Storage

Hazard Identification:

2-Nitro-pyridin-4-ylamine hydrochloride is classified as a hazardous substance. According to the Safety Data Sheet (SDS) from AK Scientific, Inc., it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]

  • Fire Safety: In case of fire, use appropriate extinguishing media. During a fire, irritating and highly toxic gases may be generated.[1]

  • Spills: In case of a spill, wear protective equipment and ensure adequate ventilation.[1] Prevent the material from entering drains or waterways.[1] Sweep up the spilled solid material and place it into a suitable container for disposal.[1]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocol: A Representative N-Acylation Reaction

This protocol describes a general procedure for the N-acylation of 2-Nitro-pyridin-4-ylamine, the free base of the title compound, which would first need to be generated by neutralization of the hydrochloride salt. This is a common reaction to demonstrate its utility as a synthetic intermediate.

Objective: To synthesize N-(2-nitro-pyridin-4-yl)acetamide.

Materials:

  • 2-Nitro-pyridin-4-ylamine hydrochloride

  • Sodium bicarbonate (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Free Base Generation: Dissolve 2-Nitro-pyridin-4-ylamine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 2-Nitro-pyridin-4-ylamine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Nitro-pyridin-4-ylamine in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add triethylamine (as a base to scavenge the acid formed during the reaction). Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.[11]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-(2-nitro-pyridin-4-yl)acetamide.

Self-Validation:

  • TLC Analysis: Compare the TLC of the reaction mixture with the starting material to confirm the formation of a new, less polar product spot.

  • Spectroscopic Analysis: Confirm the structure of the product using NMR and IR spectroscopy. The ¹H NMR should show a new singlet corresponding to the acetyl methyl group, and the IR spectrum should show a characteristic C=O stretch for the amide.

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI . [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate . [Link]

  • (3-Nitro-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride - MySkinRecipes . [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH . [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications - ResearchGate . [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH . [Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem . [Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar . [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC . [Link]

  • 2 - SAFETY DATA SHEET . [Link]

  • 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem . [Link]

  • 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem . [Link]

  • 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem . [Link]

  • 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem - NIH . [Link]

  • 2-Pyridinamine, 3-nitro- - the NIST WebBook . [Link]

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An In-depth Technical Guide to the Solubility of 2-Nitro-pyridin-4-ylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-pyridin-4-ylamine hydrochloride. Designed for researchers, chemists, and formulation scientists, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for quantitative solubility determination.

Introduction: The Significance of 2-Nitro-pyridin-4-ylamine Hydrochloride

2-Nitro-pyridin-4-ylamine, and its hydrochloride salt, are important intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the nitro and amino groups on the pyridine ring creates a versatile scaffold for building complex molecules. Understanding the solubility of its hydrochloride salt form in various organic solvents is a critical first step in process development, enabling rational solvent selection for reactions, crystallizations, and purifications, thereby optimizing yield, purity, and process efficiency.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2-Nitro-pyridin-4-ylamine hydrochloride, several key parameters dictate its behavior in organic solvents.

The parent compound, 2-nitropyridin-4-amine, has a molecular weight of 139.11 g/mol .[1] Its structure features a polar pyridine ring, a hydrogen bond donating amino group (-NH2), and a strongly electron-withdrawing and polar nitro group (-NO2). These features result in a molecule with a significant dipole moment and the capacity for hydrogen bonding.

Key Physicochemical Data for 2-Nitropyridin-4-amine (Parent Compound):

  • Molecular Formula: C₅H₅N₃O₂[1]

  • Molecular Weight: 139.11 g/mol [1]

  • Topological Polar Surface Area (TPSA): 84.7 Ų[1]

  • XLogP3: 0[1]

  • Hydrogen Bond Donor Count: 1[1]

  • Hydrogen Bond Acceptor Count: 4[1]

The formation of the hydrochloride salt dramatically alters the compound's properties. Protonation of one of the basic nitrogen atoms on the pyridine ring introduces an ionic character. This ionic nature generally increases solubility in polar protic solvents (like water and alcohols) but significantly decreases solubility in non-polar or aprotic solvents. The solubility of this salt in a given organic solvent is therefore a complex interplay between the polarity of the solvent, its ability to solvate both the charged pyridinium ion and the chloride counter-ion, and its interaction with the nitro and amino functional groups.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.

  • Polar Solvents: Polar protic solvents like methanol and ethanol are expected to be relatively effective at dissolving 2-Nitro-pyridin-4-ylamine hydrochloride. Their hydroxyl groups can form hydrogen bonds with the amino and nitro groups, and their high polarity can solvate the ionic hydrochloride portion of the molecule. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also anticipated to be good solvents due to their large dipole moments, which can stabilize the ionic salt.[2]

  • Non-Polar Solvents: Non-polar solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents. They lack the polarity required to overcome the strong electrostatic forces (lattice energy) of the ionic salt and cannot effectively solvate the charged species.

The presence of the hydrochloride salt is the dominant factor. While the parent amine might exhibit some solubility in moderately polar solvents, the salt form's ionic character necessitates highly polar environments to achieve significant dissolution.

Qualitative and Predicted Solubility Data

Quantitative public-domain data for 2-Nitro-pyridin-4-ylamine hydrochloride is scarce. However, based on the principles outlined above and data for similar compounds like pyridine hydrochloride and other aminopyridines, a qualitative and predictive summary can be compiled.[2][3]

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSolubleHigh polarity and hydrogen bonding effectively solvate the ionic salt.
Methanol/Ethanol Polar ProticSoluble to Moderately SolubleGood polarity and hydrogen bonding capabilities.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleHigh polarity effectively solvates ions.
Dimethylformamide (DMF) Polar AproticSolubleHigh polarity effectively solvates ions.[2]
Acetonitrile Polar AproticSparingly SolubleModerate polarity may be insufficient to fully dissolve the salt.
Acetone Polar AproticSparingly to Poorly SolubleLower polarity compared to DMSO/DMF.
Dichloromethane (DCM) HalogenatedPoorly SolubleInsufficient polarity to overcome the salt's lattice energy.
Ethyl Acetate EsterPoorly SolubleModerate polarity but lacks strong ion-solvating ability.
Tetrahydrofuran (THF) EtherPoorly SolubleLower polarity and limited ability to solvate ions.[2]
Toluene/Hexane Non-PolarInsolubleLack of polarity makes dissolution energetically unfavorable.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable data, a standardized experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Objective: To determine the equilibrium solubility of 2-Nitro-pyridin-4-ylamine hydrochloride in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 2-Nitro-pyridin-4-ylamine hydrochloride (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

Methodology:

  • Preparation: Add an excess amount of 2-Nitro-pyridin-4-ylamine hydrochloride to a vial, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25 °C. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5] The system is at equilibrium when successive measurements of the solute concentration are constant.

  • Phase Separation & Sampling: Cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all particulate matter. This step is critical to prevent undissolved solids from artificially inflating the concentration measurement.

  • Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.[4]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

  • Solid Phase Analysis (Recommended): After the experiment, recover the remaining solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not undergone a phase change or solvate formation during the experiment.[4]

Diagram: Isothermal Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Shake at Constant Temperature (24-48h) B->C D 4. Settle & Withdraw Supernatant C->D E 5. Filter with 0.22µm Syringe Filter D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify via HPLC or UV-Vis F->G H 8. Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-Nitro-pyridin-4-ylamine hydrochloride.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.[6][7]

  • Hazards: This compound and its parent amine may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[8][9] During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Always consult the latest Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.[6][11]

Conclusion

While specific quantitative solubility data for 2-Nitro-pyridin-4-ylamine hydrochloride is not widely published, a strong predictive understanding can be derived from its physicochemical properties. Its ionic hydrochloride nature dictates that it will be most soluble in polar protic and highly polar aprotic solvents, with poor solubility in non-polar media. For drug development professionals and researchers requiring precise data, the isothermal shake-flask method detailed in this guide provides a robust and reliable framework for generating the necessary experimental values to guide process development and formulation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine. Retrieved January 26, 2026, from [Link].

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine. Retrieved January 26, 2026, from [Link].

  • S.K. DE. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved January 26, 2026, from [Link]

  • Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved January 26, 2026, from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine hydrochloride. Retrieved January 26, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 26, 2026, from [Link]

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Spectroscopic Characterization of 2-Nitro-pyridin-4-ylamine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-Nitro-pyridin-4-ylamine Hydrochloride

2-Nitro-pyridin-4-ylamine serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential in medicinal chemistry, making the unambiguous confirmation of its structure paramount for drug discovery and development pipelines. The hydrochloride salt is often preferred due to its increased stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

Accurate structural characterization relies on a suite of spectroscopic techniques. This guide will walk through the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy for the comprehensive analysis of 2-Nitro-pyridin-4-ylamine hydrochloride.

Molecular Structure and Isomerism

It is critical to distinguish 2-Nitro-pyridin-4-ylamine from its isomer, 4-Nitro-pyridin-2-ylamine. The placement of the nitro and amino groups on the pyridine ring significantly influences the molecule's chemical properties and its spectroscopic signature.

Molecular_Structure cluster_0 2-Nitro-pyridin-4-ylamine cluster_1 4-Nitro-pyridin-2-ylamine mol1 mol2

Caption: Chemical structures of 2-Nitro-pyridin-4-ylamine and its isomer.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For 2-Nitro-pyridin-4-ylamine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable method.

Expected Data and Interpretation:

The molecular formula for the free base, 2-Nitro-pyridin-4-ylamine, is C₅H₅N₃O₂. The molecular weight is 139.11 g/mol .[1][2] In positive mode ESI-MS, the free base is expected to be protonated, resulting in a molecular ion peak [M+H]⁺ at an m/z of approximately 140.12. Indeed, GC-MS data for 4-Amino-2-nitropyridine shows a molecular ion peak at m/z 139, confirming the molecular weight of the free base.[1] For the hydrochloride salt, the primary species observed in the mass spectrum will still be the protonated free base, as the HCl adduct is typically not observed under common ESI conditions.

Table 1: Predicted Mass Spectrometry Data for 2-Nitro-pyridin-4-ylamine

SpeciesFormulaCalculated m/zExpected Observation
[M]⁺[C₅H₅N₃O₂]⁺139.04Molecular ion of the free base
[M+H]⁺[C₅H₆N₃O₂]⁺140.05Protonated molecular ion (base peak)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of 2-Nitro-pyridin-4-ylamine hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Analysis Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 10-20 psi.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the [M+H]⁺ peak. Further fragmentation can be induced (MS/MS) to aid in structural confirmation.

MS_Workflow Sample_Prep Sample Preparation (Dissolve in Methanol) Infusion Direct Infusion or LC Injection Sample_Prep->Infusion Introduce Sample ESI_Source Electrospray Ionization (Positive Mode) Infusion->ESI_Source Generate Ions Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Separate Ions Detector Detector Mass_Analyzer->Detector Detect Ions Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Generate Spectrum NMR_Interpretation Structure Molecular Structure Chem_Shift Chemical Shift (δ) (Electronic Environment) Structure->Chem_Shift Integration Integration (Proton Ratio) Structure->Integration Splitting Splitting Pattern (J) (Neighboring Protons) Structure->Splitting Spectrum NMR Spectrum Chem_Shift->Spectrum Integration->Spectrum Splitting->Spectrum

Caption: Key parameters for NMR spectral interpretation.

Conclusion: A Unified Spectroscopic Picture

The comprehensive structural elucidation of 2-Nitro-pyridin-4-ylamine hydrochloride is achieved by integrating the data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight. Infrared spectroscopy identifies the key functional groups present in the molecule. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. By combining these techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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2-Nitro-pyridin-4-ylamine hydrochloride physical appearance and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-pyridin-4-ylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

2-Nitro-pyridin-4-ylamine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical appearance and chemical stability is paramount for its effective and safe use in a laboratory setting. This guide provides a detailed overview of these properties, offering insights into proper handling, storage, and utilization of this compound.

Physical Appearance

2-Nitro-pyridin-4-ylamine hydrochloride is typically a solid material. While specific data for the hydrochloride salt is limited, the appearance of the free base, 2-amino-4-nitropyridine, is well-documented as a light yellow to orange solid.[1][2] It is reasonable to expect the hydrochloride salt to present a similar coloration. The solid form necessitates careful handling to avoid the generation of dust, which can be an inhalation hazard.[3]

PropertyDescription
Physical State Solid.[3]
Color Expected to be in the range of light yellow to orange, based on the appearance of the free base.[1][2]
Form Likely a crystalline powder or solid.
Odor No data available.[3]

Chemical Stability and Handling

The stability of 2-Nitro-pyridin-4-ylamine hydrochloride is a critical factor in its storage and handling. Proper procedures are essential to maintain its integrity and ensure the safety of laboratory personnel.

Storage Recommendations

To ensure the long-term stability of 2-Nitro-pyridin-4-ylamine hydrochloride, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3] For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C is recommended for the free base, a practice that is also advisable for the hydrochloride salt to minimize degradation from atmospheric moisture and oxygen.[1][2] It is also prudent to keep the compound away from sources of ignition.[3]

Incompatibilities and Hazardous Reactions

2-Nitro-pyridin-4-ylamine hydrochloride should not be stored with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[4] During a fire, thermal decomposition can produce irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[3]

Handling Procedures

Safe handling of this compound requires the use of personal protective equipment, including gloves, safety goggles, and a lab coat.[3] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[3][5] It is important to avoid contact with skin and eyes.[3] In case of contact, the affected area should be washed thoroughly with water.[4] Minimizing dust generation during handling is crucial.[3]

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_container Tightly Closed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage_container->ppe inert_atmosphere Inert Atmosphere (e.g., Nitrogen) 2-8°C storage_location->inert_atmosphere incompatibles Away from Strong Oxidizing Agents & Ignition Sources storage_location->incompatibles ventilation Well-Ventilated Area (Fume Hood) ppe->ventilation avoid_contact Avoid Skin/Eye Contact & Dust Generation ventilation->avoid_contact end Safe Use in Research avoid_contact->end start Receiving Compound start->storage_container

Recommended Storage and Handling Workflow

Potential Degradation

While specific degradation pathways for 2-Nitro-pyridin-4-ylamine hydrochloride are not extensively detailed in the available literature, related pyridine derivatives are known to undergo microbial degradation under aerobic conditions, often forming hydroxylated intermediates.[6] The nitro group and the amine functionality on the pyridine ring are susceptible to various chemical transformations, and exposure to incompatible materials or harsh environmental conditions like high heat and humidity could lead to decomposition.

Safety and Hazards

2-Nitro-pyridin-4-ylamine hydrochloride is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Appropriate first aid measures should be readily available. In case of skin contact, wash with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] For eye contact, rinse cautiously with water for several minutes.[4]

Conclusion

A comprehensive understanding of the physical and chemical properties of 2-Nitro-pyridin-4-ylamine hydrochloride is essential for its safe and effective application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound and maintain a safe laboratory environment.

References

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  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. [Link]

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  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. [Link]

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An In-Depth Technical Guide to 2-Nitro-pyridin-4-ylamine Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as unassuming yet pivotal building blocks. 2-Nitro-pyridin-4-ylamine and its hydrochloride salt represent one such class of compounds. While not boasting the storied history of some eponymous reagents, their significance lies in the versatile reactivity and the strategic placement of functional groups that unlock pathways to a diverse array of complex molecules. This guide provides an in-depth exploration of 2-Nitro-pyridin-4-ylamine hydrochloride, from its probable historical context and synthesis to its contemporary applications, particularly in the realm of drug discovery. As a Senior Application Scientist, my aim is to not only present established protocols but to also imbue them with the practical wisdom and causal reasoning that transform a mere procedure into a robust and reproducible scientific endeavor.

Historical Context and Discovery

The direct history of the discovery of 2-Nitro-pyridin-4-ylamine hydrochloride is not well-documented in seminal publications. Its emergence is more likely an evolutionary step in the broader development of pyridine chemistry. The late 19th and early 20th centuries saw foundational work on the functionalization of the pyridine ring. Key transformations such as nitration and amination were pivotal.

The synthesis of aminopyridines was significantly advanced by Aleksei Chichibabin's discovery of the direct amination of pyridine in 1914. While the Chichibabin reaction typically yields 2-aminopyridines, it laid the groundwork for the broader investigation of nucleophilic substitution on the pyridine ring.

The introduction of a nitro group onto the pyridine ring, particularly in the presence of an amino group, presented a synthetic challenge due to the deactivating nature of the pyridine nitrogen and the directing effects of the substituents. Early methods for nitrating pyridines were often harsh and low-yielding. A more effective approach involves the nitration of pyridine N-oxides, which activates the 4-position towards electrophilic substitution. This strategy, coupled with subsequent chemical manipulations, likely paved the way for the eventual synthesis of 2-Nitro-pyridin-4-ylamine.

The preparation of the hydrochloride salt is a standard and logical step in the isolation and purification of amine-containing compounds. The salt form often exhibits enhanced stability and solubility in aqueous media, which is advantageous for both storage and subsequent reactions.

Therefore, the "discovery" of 2-Nitro-pyridin-4-ylamine hydrochloride can be viewed not as a singular event, but as the logical outcome of the maturation of synthetic methodologies for pyridine functionalization, driven by the increasing demand for novel heterocyclic scaffolds in various fields of chemical research.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of 2-Nitro-pyridin-4-ylamine hydrochloride is crucial for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂·HCl(Calculated)
Molecular Weight 175.57 g/mol (Calculated)
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
pKa (of the corresponding free base)~3-4 (Estimated)General knowledge

The structure of 2-Nitro-pyridin-4-ylamine features a pyridine ring substituted with an amino group at the 4-position and a nitro group at the 2-position. The hydrochloride salt is formed by the protonation of the most basic nitrogen atom, which is typically the pyridine ring nitrogen.

Structural Features and Reactivity:

  • Electron-Withdrawing Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This has two major consequences:

    • It activates the positions ortho and para to it for nucleophilic aromatic substitution.

    • It decreases the basicity of the pyridine ring nitrogen and the exocyclic amino group.

  • Amino Group: The amino group at the 4-position is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution, although such reactions are generally difficult on this electron-deficient ring system. The amino group also serves as a key handle for derivatization.

Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride: A Validated Approach

The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride can be approached through several routes. Here, we detail a robust and commonly employed strategy starting from 2-chloropyridine. This multi-step synthesis is designed for clarity and reproducibility in a research setting.


Start [label="2-Chloropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Oxidation\n(e.g., m-CPBA)"]; Intermediate1 [label="2-Chloropyridine N-oxide"]; Step2 [label="Nitration\n(HNO₃/H₂SO₄)"]; Intermediate2 [label="2-Chloro-4-nitropyridine N-oxide"]; Step3 [label="Reduction\n(e.g., PCl₃)"]; Intermediate3 [label="2-Chloro-4-nitropyridine"]; Step4 [label="Amination\n(e.g., NH₃)"]; FreeBase [label="2-Nitro-pyridin-4-ylamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Salt Formation\n(HCl)"]; FinalProduct [label="2-Nitro-pyridin-4-ylamine\nHydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> Intermediate3; Intermediate3 -> Step4 -> FreeBase; FreeBase -> Step5 -> FinalProduct; }

Synthetic workflow for 2-Nitro-pyridin-4-ylamine hydrochloride.

Part I: Synthesis of 2-Chloro-4-nitropyridine N-oxide

This initial phase focuses on the activation of the pyridine ring via N-oxidation followed by regioselective nitration.

Step 1: Oxidation of 2-Chloropyridine [1][2]

  • Protocol:

    • Dissolve 2-chloropyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Extract the aqueous layer with the organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine N-oxide.

  • Causality: The N-oxidation is crucial as it transforms the electron-deficient pyridine ring into an electron-rich system, facilitating electrophilic substitution. The N-oxide also directs the incoming electrophile to the 4-position.

Step 2: Nitration of 2-Chloropyridine N-oxide [1][3][4]

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2-chloropyridine N-oxide (1 equivalent).[3][4]

    • Carefully warm the reaction mixture to 80-100 °C and maintain for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine N-oxide.

  • Causality: The strongly acidic conditions generate the nitronium ion (NO₂⁺), the active electrophile. The N-oxide directs the nitration to the 4-position, leading to the desired product with high regioselectivity.

Part II: Synthesis of 2-Nitro-pyridin-4-ylamine

This part involves the deoxygenation of the N-oxide and subsequent amination.

Step 3: Deoxygenation of 2-Chloro-4-nitropyridine N-oxide [5]

  • Protocol:

    • Dissolve 2-chloro-4-nitropyridine N-oxide (1 equivalent) in a suitable solvent like chloroform or dichloromethane.

    • Add phosphorus trichloride (PCl₃, 1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for a few hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to give 2-chloro-4-nitropyridine.

  • Causality: PCl₃ is an effective deoxygenating agent for N-oxides. The reaction proceeds through a phosphate ester intermediate, which then eliminates to give the deoxygenated pyridine.

Step 4: Amination of 2-Chloro-4-nitropyridine

  • Protocol:

    • Dissolve 2-chloro-4-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

    • Saturate the solution with ammonia gas at 0 °C, or add a concentrated aqueous solution of ammonium hydroxide.

    • Heat the sealed vessel to 80-100 °C for several hours.

    • Monitor the reaction by TLC until the starting material disappears.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Nitro-pyridin-4-ylamine (also known as 2-amino-4-nitropyridine).

  • Causality: The electron-withdrawing nitro group at the 4-position and the pyridine nitrogen activate the 2-position for nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing the chloride to form the desired amino group.

Part III: Preparation of 2-Nitro-pyridin-4-ylamine Hydrochloride

This final step converts the free base into its more stable and often more soluble hydrochloride salt.

Step 5: Hydrochloride Salt Formation

  • Protocol:

    • Dissolve the purified 2-Nitro-pyridin-4-ylamine (1 equivalent) in a suitable anhydrous solvent, such as diethyl ether or methanol.

    • Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether or methanolic HCl) dropwise with stirring.

    • A precipitate of the hydrochloride salt should form.

    • Filter the solid, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain 2-Nitro-pyridin-4-ylamine hydrochloride.

  • Causality: The basic pyridine ring nitrogen is protonated by the strong acid (HCl), forming the corresponding ammonium salt. The use of an anhydrous solvent is crucial to prevent the incorporation of water into the crystal lattice.

Applications in Medicinal Chemistry and Drug Discovery

The 2-amino-4-nitropyridine scaffold is a valuable building block in medicinal chemistry, primarily due to its ability to participate in a variety of coupling reactions and its presence in numerous biologically active molecules.


Scaffold [label="2-Amino-4-nitropyridine Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Function1 [label="Versatile Building Block"]; Function2 [label="Bioisostere for Other Heterocycles"]; Function3 [label="Modulation of Physicochemical Properties"];

Application1 [label="Kinase Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application2 [label="Antimicrobial Agents", fillcolor="#FBBC05", fontcolor="#202124"]; Application3 [label="Other Therapeutic Targets"];

Scaffold -> Function1; Scaffold -> Function2; Scaffold -> Function3;

Function1 -> Application1; Function1 -> Application2; Function1 -> Application3; }

Applications of the 2-amino-4-nitropyridine scaffold.

As a Precursor for Kinase Inhibitors

A significant application of the 2-amino-4-nitropyridine scaffold is in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region.

The nitro group in 2-Nitro-pyridin-4-ylamine can be readily reduced to an amino group, yielding 2,4-diaminopyridine derivatives. This transformation opens up avenues for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, the newly formed amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

The 2-aminopyridine core is a key feature in several approved and investigational kinase inhibitors.[6][7] The strategic placement of substituents on the pyridine ring, facilitated by starting materials like 2-Nitro-pyridin-4-ylamine, is a cornerstone of modern kinase inhibitor design.

In the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, the 2-amino-4-nitropyridine scaffold has been utilized in the synthesis of a range of other biologically active compounds. The combination of the amino and nitro groups allows for a diverse set of chemical transformations. For example, the amino group can be diazotized and replaced with other functional groups, while the nitro group can participate in various reduction and coupling reactions.

This versatility makes 2-Nitro-pyridin-4-ylamine hydrochloride a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Perspectives

2-Nitro-pyridin-4-ylamine hydrochloride, while not a compound with a grand historical narrative, represents a workhorse of modern organic synthesis and medicinal chemistry. Its true value lies in its utility as a versatile and strategically functionalized building block. The synthetic routes to this compound, though multi-step, are well-established and rely on fundamental principles of pyridine chemistry.

For the researcher, scientist, and drug development professional, a thorough understanding of the synthesis, reactivity, and applications of this scaffold is essential. The ability to reliably produce and derivatize this compound opens doors to the exploration of novel chemical space and the development of next-generation therapeutics. As our understanding of disease biology deepens, the demand for novel and diverse small molecules will only increase. In this context, the humble 2-Nitro-pyridin-4-ylamine hydrochloride is poised to remain a relevant and valuable tool in the ever-evolving field of drug discovery.

References

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  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (URL: [Link])

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  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])

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  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google P
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An In-Depth Technical Guide to the Safe Handling and Management of 2-Nitro-pyridin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety with Nitroaromatic Compounds

2-Nitro-pyridin-4-ylamine hydrochloride is a valuable building block in medicinal chemistry and drug development, offering unique electronic and structural properties for the synthesis of novel therapeutics.[1] However, its chemical structure, incorporating a nitro group and an aromatic amine, places it in a class of compounds that demand rigorous safety protocols and a deep understanding of its potential hazards. This guide moves beyond standard Safety Data Sheet (SDS) information to provide a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and toxicology. As senior application scientists, our goal is to empower researchers to work confidently and safely by understanding the causality behind each safety recommendation.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-Nitro-pyridin-4-ylamine hydrochloride, this begins with a clear understanding of its inherent hazards.

Toxicological Profile: More Than Just an Irritant

While the immediate hazards of 2-Nitro-pyridin-4-ylamine hydrochloride are identified as skin, eye, and respiratory irritation, the broader toxicological profile of nitroaromatic amines warrants a more cautious approach.[2] The nitroaromatic class of compounds is known for its potential for more systemic and long-term health effects.[3][4]

  • Acute Effects: Direct contact can cause significant irritation to the skin and eyes, manifesting as redness, pain, and in severe cases, chemical burns.[2] Inhalation of dust can lead to respiratory tract irritation.[2]

  • Systemic Toxicity: While specific data for this compound is limited, related aromatic amines and nitro compounds can be absorbed through the skin and may affect the liver and kidneys.[5] Chronic exposure to some nitroaromatic compounds has been linked to organ damage.[5]

  • Mutagenicity and Carcinogenicity: The reduction of the nitro group in nitroaromatic compounds can lead to the formation of carcinogenic aromatic amines.[3] Although not all nitroaromatics are carcinogenic, this potential biotransformation necessitates handling the compound as a potential mutagen and carcinogen until proven otherwise.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon direct contact.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation if inhaled.H335
Acute Toxicity (Oral)Harmful if swallowed.[1]H302

Table 1: GHS Hazard Classification for 2-Nitro-pyridin-4-ylamine Hydrochloride and related aminonitropyridines.[1][2]

Physicochemical Properties and Stability: A Potential for Energetic Decomposition

The presence of the nitro group (-NO2) on the pyridine ring renders the molecule energetically potent. Nitroaromatic compounds are known for their potential to undergo rapid, exothermic decomposition, which can lead to explosive incidents if not handled correctly.[6]

PropertyValueSource
Molecular Formula C5H5N3O2 · HCl-
Molecular Weight 175.57 g/mol -
Appearance Light yellow to orange solid[7]
Melting Point 96 °C (for the free base)[7]
Boiling Point 339.0 ± 22.0 °C (Predicted, for the free base)[7]
Density 1.437 ± 0.06 g/cm³ (Predicted, for the free base)[7]

Table 2: Physical and Chemical Properties of 2-Nitro-pyridin-4-ylamine.

G cluster_0 Thermal Stress cluster_1 Chemical Incompatibility Heat Heat 2_Nitro_pyridin_4_ylamine_HCl 2_Nitro_pyridin_4_ylamine_HCl Heat->2_Nitro_pyridin_4_ylamine_HCl Friction Friction Friction->2_Nitro_pyridin_4_ylamine_HCl Mechanical_Shock Mechanical_Shock Mechanical_Shock->2_Nitro_pyridin_4_ylamine_HCl Strong_Bases Strong_Bases Strong_Bases->2_Nitro_pyridin_4_ylamine_HCl Strong_Oxidizers Strong_Oxidizers Strong_Oxidizers->2_Nitro_pyridin_4_ylamine_HCl Reducing_Agents Reducing_Agents Reducing_Agents->2_Nitro_pyridin_4_ylamine_HCl Runaway_Decomposition Runaway_Decomposition 2_Nitro_pyridin_4_ylamine_HCl->Runaway_Decomposition G Start Start Task_Assessment Assess Task: - Weighing - Reaction Setup - Work-up Start->Task_Assessment Weighing Weighing Solid Task_Assessment->Weighing Reaction Reaction Setup / Work-up Task_Assessment->Reaction PPE_Weighing Standard PPE: - Safety Goggles - Butyl Gloves - Lab Coat Weighing->PPE_Weighing PPE_Reaction Enhanced PPE: - Goggles & Face Shield - Double Gloves (Butyl) - FR Lab Coat & Apron Reaction->PPE_Reaction Engineering_Controls All tasks in a Certified Fume Hood PPE_Weighing->Engineering_Controls PPE_Reaction->Engineering_Controls End End Engineering_Controls->End

Figure 2: PPE Selection Workflow.

Safe Handling and Storage Protocols: Preventing Incidents Before They Occur

Prudent Handling Practices
  • Minimize Quantities: Purchase and use the smallest quantity of the compound necessary for the experiment.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If possible, use a spatula that minimizes static charge.

  • Controlled Temperature: Avoid heating the compound unnecessarily. If a reaction requires elevated temperatures, use a well-controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield.

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents, as these can initiate decomposition. [6]

Storage with Foresight
  • Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.

  • Segregation: Store separately from incompatible materials, particularly flammable liquids and strong acids or bases.

  • Container: Keep the container tightly closed and clearly labeled with the chemical name, date received, and date opened.

Emergency Procedures: A Plan for the Unexpected

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [2]

Spill and Leak Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For a small spill, use a spill kit with an absorbent material that is compatible with the chemical (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, a solution of sodium bisulfite can be used to reduce the nitro group, but this should only be done by trained personnel.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal and Decontamination: The Final Step in the Chemical Lifecycle

Proper disposal is a critical component of laboratory safety and environmental responsibility. [11]

Waste Segregation and Collection
  • All waste containing 2-Nitro-pyridin-4-ylamine hydrochloride, including unused material, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

Laboratory-Scale Decontamination and Disposal Protocol

For small quantities of residual material (e.g., rinsing of glassware), a chemical degradation procedure can be employed by trained personnel. A common method for the degradation of nitroaromatic compounds involves reduction of the nitro group. [12] Protocol: Reductive Degradation with Iron Powder

This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: Prepare a 1 M solution of hydrochloric acid (HCl).

  • Reaction Setup: In a flask of appropriate size, add the waste material containing 2-Nitro-pyridin-4-ylamine hydrochloride. Dilute with water if necessary.

  • Reduction: While stirring, slowly add an excess of iron powder.

  • Acidification: Slowly add the 1 M HCl solution to the mixture. The reaction is exothermic, so the addition should be controlled to keep the temperature below 50 °C.

  • Reaction Time: Continue stirring for several hours until the yellow color of the nitro compound disappears, indicating its reduction to the corresponding amine.

  • Neutralization: Slowly neutralize the mixture with a solution of sodium carbonate until the pH is between 6 and 8.

  • Disposal: The resulting mixture, containing the less hazardous aromatic amine and iron salts, can then be disposed of through the institutional hazardous waste program.

Conclusion: Fostering a Culture of Safety

The safe handling of 2-Nitro-pyridin-4-ylamine hydrochloride is not merely a matter of following a checklist; it requires a deep-seated culture of safety that prioritizes risk assessment, proactive planning, and a thorough understanding of the chemical's properties. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can mitigate the risks associated with this valuable compound and ensure a safe and productive research environment.

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Nitro-pyridin-4-ylamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Aminonitropyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold".[1][2] Its presence in numerous FDA-approved drugs underscores its importance, largely due to its ability to improve physicochemical properties like solubility and to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] Within this class, 2-Nitro-pyridin-4-ylamine hydrochloride emerges as a particularly strategic building block. Its dual functionality—a nucleophilic amino group and an electrophilic nitro group poised for reduction—offers a versatile entry point into a diverse chemical space. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its effective use in the synthesis of advanced intermediates for medicinal chemistry research.

Section 1: Core Characteristics and Safety Mandates

A thorough understanding of the reagent's properties and safety profile is non-negotiable for its successful and safe implementation in any synthetic workflow.

Physicochemical Data

The hydrochloride salt form of 2-Nitro-pyridin-4-ylamine enhances its stability and shelf-life. The free base, 4-Amino-2-nitropyridine, is the active nucleophile in most reactions.[4]

PropertyValueSource
IUPAC Name 2-nitropyridin-4-amine hydrochlorideN/A
CAS Number 1187929-34-5 (for hydrochloride)[5]
Molecular Formula C₅H₆ClN₃O₂Derived
Molecular Weight 175.57 g/mol Derived
Appearance Solid[5]
pKa (Predicted) 3.43 ± 0.11 (for conjugate acid of free base)[6]
Molecular Formula (Free Base) C₅H₅N₃O₂[4]
Molecular Weight (Free Base) 139.11 g/mol [4]
CAS Number (Free Base) 14916-64-4[4]
Hazard Communication and Safe Handling

2-Nitro-pyridin-4-ylamine hydrochloride is an irritant and requires careful handling in a controlled laboratory environment.[5] Adherence to the following safety protocols is mandatory.

  • GHS Pictogram: GHS07 (Exclamation Mark)[5][7]

  • Signal Word: Warning[5][7]

Hazard Statements: [5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures & Best Practices: [5]

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and ANSI-approved safety glasses or goggles.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.

Section 2: Foundational Synthetic Transformations

The true utility of 2-Nitro-pyridin-4-ylamine hydrochloride lies in its capacity for selective chemical modification at its two key functional groups. The following protocols detail the two most critical transformations for generating valuable downstream intermediates.

Protocol 1: Reduction of the Nitro Group to Synthesize Pyridine-2,4-diamine

Causality and Strategic Importance: The reduction of the aromatic nitro group is a cornerstone transformation in medicinal chemistry.[8][9][10] It unmasks a second amino group, converting the starting material into pyridine-2,4-diamine. This diamine is a highly valuable intermediate, primed for differential functionalization to build complex heterocyclic systems, such as those found in kinase inhibitors.[11][12] While catalytic hydrogenation is a common method, reduction using tin(II) chloride (SnCl₂) in acidic media is a robust, scalable, and highly efficient alternative that does not require specialized high-pressure equipment.[13]

G cluster_prep Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Weigh 2-Nitro-pyridin-4-ylamine HCl and SnCl2·2H2O. B 2. Combine reagents in a round-bottom flask with a magnetic stir bar. A->B Setup C 3. Add concentrated HCl under N2 atmosphere. B->C Setup D 4. Heat the mixture to 60-70 °C. C->D Setup E 5. Monitor reaction progress via TLC (e.g., 1:1 Hexanes:EtOAc). D->E Setup F 6. Cool to 0 °C and basify with concentrated NaOH solution (pH > 10). E->F Reaction Complete G 7. Extract the aqueous layer with an organic solvent (e.g., EtOAc). F->G Isolation H 8. Dry the combined organic layers (e.g., over Na2SO4). G->H Isolation I 9. Concentrate the solvent in vacuo. H->I Isolation J 10. Purify via column chromatography if necessary. I->J Final Product K 11. Characterize the product (¹H NMR, ¹³C NMR, LC-MS). J->K Final Product

Caption: Workflow for the reduction of 2-Nitro-pyridin-4-ylamine.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Nitro-pyridin-4-ylamine hydrochloride (1.0 eq).

  • Addition of Reducing Agent: To the flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction Initiation: Under a gentle stream of nitrogen, carefully add concentrated hydrochloric acid (e.g., 20 mL for a 5 mmol scale) via a dropping funnel. The addition may be exothermic.

  • Heating: Immerse the flask in an oil bath and heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot, neutralizing it with saturated NaHCO₃ solution, and extracting with ethyl acetate (EtOAc). Spot this on a silica gel plate and elute with a suitable solvent system (e.g., 10% MeOH in DCM). The disappearance of the starting material spot (visualized under UV light) indicates reaction completion, typically within 2-4 hours.

  • Work-up - Quenching and Basification: Once the reaction is complete, cool the flask in an ice bath to 0 °C. Very slowly and carefully, add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH of the solution is strongly basic (pH > 10), as indicated by pH paper. This step precipitates tin salts and must be done with caution due to significant heat generation.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The diamine product is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude pyridine-2,4-diamine can often be used directly in the next step. If necessary, it can be purified by silica gel column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Causality and Strategic Importance: The formation of C-N bonds via cross-coupling reactions is a pillar of modern medicinal chemistry. It allows for the direct linkage of the aminopyridine scaffold to various aryl or heteroaryl fragments, rapidly building molecular complexity. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose. In this protocol, we will couple the 4-amino group of the parent compound with an aryl bromide. The nitro group at the 2-position is a strong electron-withdrawing group, which can deactivate the 4-amino group towards coupling. Therefore, this reaction is typically performed after the reduction of the nitro group, using the pyridine-2,4-diamine from Protocol 1. This example will focus on the more nucleophilic 4-amino position of a related aminopyridine for illustrative purposes.

G cluster_prep Preparation & Degassing cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Add aminopyridine, aryl halide, base (e.g., Cs2CO3), and Pd catalyst/ligand to a Schlenk tube. B 2. Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times. A->B Setup C 3. Add degassed solvent (e.g., Toluene or Dioxane) via syringe. B->C Setup D 4. Heat the mixture to 80-110 °C. C->D Setup E 5. Monitor reaction progress via LC-MS or TLC. D->E Setup F 6. Cool to room temperature and dilute with an organic solvent. E->F Reaction Complete G 7. Filter through a pad of Celite® to remove the palladium catalyst. F->G Isolation H 8. Wash the filtrate with water and brine. G->H Isolation I 9. Dry the organic layer and concentrate in vacuo. H->I Isolation J 10. Purify via column chromatography. I->J Final Product K 11. Characterize the product (¹H NMR, ¹³C NMR, HRMS). J->K Final Product

Caption: Workflow for a Buchwald-Hartwig N-Arylation reaction.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the pyridine-2,4-diamine (1.0 eq, from Protocol 1), the desired aryl or heteroaryl halide (e.g., a bromobenzene derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Base Addition: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Degassing: Seal the vessel with a septum, then evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating: Place the reaction vessel in a preheated oil bath at the appropriate temperature, typically between 80-110 °C, and stir vigorously.

  • Reaction Monitoring (Self-Validation): The reaction progress is best monitored by LC-MS, which will show the consumption of the starting materials and the appearance of the desired product mass. Alternatively, TLC can be used.

  • Work-up - Catalyst Removal: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane. Filter the mixture through a short pad of Celite® to remove the insoluble base and palladium catalyst, washing the pad with additional solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product using silica gel column chromatography. The structure and purity of the final N-arylated product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: The 2-Aminopyridine Moiety as a Privileged Scaffold in Drug Design

The pyridine-2,4-diamine and its subsequent N-arylated derivatives belong to a broader class of 2-aminopyridine structures that are considered privileged scaffolds in medicinal chemistry.[1][14] This designation arises from their recurring presence in bioactive molecules across a wide range of therapeutic targets.

Key Roles in Bioactivity:

  • Kinase Inhibition: The 2-aminopyridine motif is a highly effective "hinge-binder" in many protein kinase inhibitors.[11] The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the exocyclic amine can donate a hydrogen bond, creating a stable binding interaction that is critical for potent inhibition.

  • Improving Drug-like Properties: As a polar, weakly basic heterocycle, the pyridine ring can enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[2]

  • Vectors for Further Synthesis: The pyridine ring provides multiple, chemically distinct positions for further modification, allowing chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

G cluster_targets Therapeutic Applications Start 2-Nitro-pyridin-4-ylamine HCl Intermediate Pyridine-2,4-diamine Start->Intermediate Reduction (Protocol 1) Scaffold Privileged 2-Aminopyridine Scaffold Intermediate->Scaffold Core Structure for Derivatization Kinase Kinase Inhibitors (e.g., for Cancer) Scaffold->Kinase Hinge-Binding Motif CNS CNS Agents Scaffold->CNS Solubility & Polarity Antiviral Antiviral Agents Scaffold->Antiviral Bioisosteric Replacement

Sources

Application of 2-Nitro-pyridin-4-ylamine Hydrochloride in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Pyridine Scaffold in Oncology

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous human diseases, most notably cancer. This has rendered them one of the most critical classes of drug targets in modern oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatments with improved efficacy and reduced toxicity compared to traditional chemotherapy.

Within the vast chemical space of kinase inhibitors, molecules built around a pyridine core have emerged as a "privileged scaffold." This is due to the pyridine ring's ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases, mimicking the adenine moiety of ATP. The strategic functionalization of the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. One such key starting material that offers a versatile entry point into this chemical space is 2-Nitro-pyridin-4-ylamine hydrochloride . Its inherent reactivity, conferred by the electron-withdrawing nitro group and the strategically placed amino group, makes it an ideal precursor for the construction of complex heterocyclic systems, particularly those based on the aminopyrimidine framework, which is a cornerstone of many successful kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Nitro-pyridin-4-ylamine hydrochloride in the synthesis of a potent and selective Polo-like kinase 4 (PLK4) inhibitor. We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol, explore the biological context of the target kinase, and discuss the structure-activity relationship (SAR) of the resulting compounds.

The Strategic Importance of 2-Nitro-pyridin-4-ylamine Hydrochloride as a Synthetic Precursor

The chemical structure of 2-Nitro-pyridin-4-ylamine hydrochloride offers several advantages for the synthesis of kinase inhibitors:

  • Activated for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic attack, particularly at the 4- and 6-positions. This allows for the facile introduction of various side chains and pharmacophoric elements.[1][2]

  • Versatile Amino Group: The 4-amino group serves as a key handle for further derivatization. It can be transformed into a guanidine moiety, a crucial step in the construction of the aminopyrimidine core found in many kinase inhibitors.

  • Facile Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group at a later stage in the synthesis. This newly formed amino group provides another point for diversification, enabling the introduction of solubilizing groups or moieties that can interact with specific residues in the kinase active site.[3][4]

Exemplary Synthesis of a PLK4 Inhibitor: A Detailed Protocol

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[5][6] Its overexpression is observed in a variety of cancers, making it an attractive and validated target for anticancer drug development.[5][7] We will now detail a robust and logical synthetic pathway to a potent PLK4 inhibitor, structurally analogous to the well-characterized inhibitor Centrinone, starting from 2-Nitro-pyridin-4-ylamine hydrochloride.

Overall Synthetic Workflow

G A 2-Nitro-pyridin-4-ylamine hydrochloride B Step 1: Guanidinylation A->B C N-(2-Nitro-pyridin-4-yl)guanidine B->C D Step 2: Cyclization C->D E 2-Amino-4-(2-nitropyridin-4-ylamino)pyrimidine D->E F Step 3: Reduction E->F G 2-Amino-4-(2-aminopyridin-4-ylamino)pyrimidine F->G H Step 4: Buchwald-Hartwig Coupling G->H I PLK4 Inhibitor Core H->I J Step 5: Final Derivatization I->J K Target PLK4 Inhibitor J->K

Caption: Synthetic workflow for a PLK4 inhibitor.

Step 1: Guanidinylation of 2-Nitro-pyridin-4-ylamine

Causality: The initial step involves the conversion of the primary amino group of 2-Nitro-pyridin-4-ylamine into a guanidine. This is a crucial transformation as the guanidine moiety will form part of the resulting pyrimidine ring in the subsequent cyclization step.

  • Protocol:

    • To a solution of 2-Nitro-pyridin-4-ylamine hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then treated with a solution of hydrochloric acid in dioxane to remove the Boc protecting groups, yielding N-(2-Nitro-pyridin-4-yl)guanidine hydrochloride.

Step 2: Cyclization to form the Aminopyrimidine Core

Causality: The newly formed guanidine undergoes a condensation and cyclization reaction with a suitable three-carbon building block, such as malondialdehyde or a derivative, to construct the central 2-aminopyrimidine scaffold. This scaffold is a key pharmacophore for many kinase inhibitors, providing essential hydrogen bonding interactions with the kinase hinge region.

  • Protocol:

    • Dissolve the N-(2-Nitro-pyridin-4-yl)guanidine hydrochloride (1.0 eq) in a solvent mixture of ethanol and water.

    • Add 1,1,3,3-tetramethoxypropane (1.2 eq) and a catalytic amount of a strong acid like concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate.

    • The resulting precipitate, 2-Amino-4-(2-nitropyridin-4-ylamino)pyrimidine, is collected by filtration, washed with water, and dried.

Step 3: Reduction of the Nitro Group

Causality: The nitro group, having served its purpose of activating the pyridine ring and directing the initial reactions, is now reduced to a primary amine. This new amino group opens up possibilities for introducing further substituents to modulate the inhibitor's properties.

  • Protocol:

    • Suspend the 2-Amino-4-(2-nitropyridin-4-ylamino)pyrimidine (1.0 eq) in a solvent such as ethanol or methanol.

    • Add a reducing agent like iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-(2-aminopyridin-4-ylamino)pyrimidine, which can be purified by column chromatography.

Step 4: Buchwald-Hartwig Coupling for Side Chain Introduction

Causality: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[8] It allows for the precise and efficient introduction of various aryl or heteroaryl moieties onto the newly formed amino group of the pyridine ring. The choice of the coupling partner is critical for achieving high potency and selectivity for the target kinase.

  • Protocol:

    • In a reaction vessel purged with an inert gas (e.g., argon), combine the 2-Amino-4-(2-aminopyridin-4-ylamino)pyrimidine (1.0 eq), the desired aryl or heteroaryl halide (e.g., 1-bromo-4-(methylsulfonyl)benzene) (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

    • Add a dry, degassed solvent like dioxane or toluene.

    • Heat the reaction mixture to 80-100 °C for 8-12 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the PLK4 inhibitor core.

Biological Evaluation and Mechanism of Action

The synthesized PLK4 inhibitor is expected to exhibit potent and selective inhibition of PLK4. The 2-aminopyrimidine core is designed to interact with the hinge region of the kinase, while the substituents on the pyridine and pyrimidine rings will occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

PLK4 Signaling Pathway and Therapeutic Rationale

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[6][9] In many cancer cells, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[3][5] By inhibiting PLK4, the synthesized compound is expected to disrupt centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[9][10]

G Inhibitor PLK4 Inhibitor (Synthesized) PLK4 PLK4 Inhibitor->PLK4 inhibits Apoptosis Cell Cycle Arrest & Apoptosis Centriole Centriole

Caption: Simplified PLK4 signaling pathway.

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis allows for the exploration of the structure-activity relationship by varying the substituents at different positions of the core scaffold.

CompoundR1 (on Pyrimidine)R2 (on Pyridine)PLK4 IC₅₀ (nM)Reference
Lead Compound H4-methylsulfonylphenyl5.2Fictional Data for Illustration
Analog 1 Methyl4-methylsulfonylphenyl15.8Fictional Data for Illustration
Analog 2 H4-methoxyphenyl25.1Fictional Data for Illustration
Analog 3 H3-pyridyl8.9Fictional Data for Illustration
Centrinone Complex Side ChainComplex Side Chain2.71[7]
Compound 8h Aminopyrimidine CoreComplex Side Chain6.7[7]

Analysis:

  • Substitution on the Pyrimidine: The data suggests that substitution on the 2-amino group of the pyrimidine (R1) can be detrimental to activity, as seen in Analog 1. This highlights the importance of the unsubstituted amino group for key hydrogen bonding interactions in the kinase hinge region.

  • Substitution on the Pyridine: The nature of the substituent at the 2-position of the pyridine ring (R2) significantly impacts potency. The electron-withdrawing methylsulfonyl group in the lead compound appears to be favorable. Replacing it with an electron-donating methoxy group (Analog 2) reduces activity. The presence of a nitrogen atom in the aryl ring, as in Analog 3, can be tolerated and may offer opportunities for further interaction. The highly optimized side chains in Centrinone and compound 8h demonstrate the impact of sophisticated medicinal chemistry efforts in achieving high potency.[7]

Conclusion

2-Nitro-pyridin-4-ylamine hydrochloride is a highly valuable and versatile starting material for the synthesis of complex kinase inhibitors. The synthetic route outlined in this application note provides a clear and logical pathway to potent PLK4 inhibitors. The strategic use of this precursor allows for the efficient construction of the key aminopyrimidine scaffold and offers multiple points for diversification to optimize the pharmacological properties of the final compounds. The detailed protocols and the underlying scientific rationale presented herein are intended to empower researchers in the field of drug discovery to accelerate the development of next-generation targeted cancer therapies.

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The Pivotal Role of 2-Nitro-pyridin-4-ylamine Hydrochloride in the Genesis of Targeted Anti-Cancer Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of oncology is continually reshaped by the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the strategic design and synthesis of small molecule inhibitors against key cellular targets have become paramount. The pyridine scaffold, a privileged structure in medicinal chemistry, serves as a foundational element in numerous FDA-approved drugs.[1] Its utility is further enhanced through functionalization, with nitropyridine derivatives emerging as versatile precursors for a diverse array of bioactive molecules, including potent anti-cancer agents.[2] This application note delves into the significance and practical application of 2-Nitro-pyridin-4-ylamine hydrochloride and its close chemical relatives in the synthesis of targeted anti-cancer agents, with a specific focus on the development of Polo-like kinase 4 (PLK4) inhibitors.

The Strategic Importance of the Nitropyridine Moiety

The nitro group, an electron-withdrawing functionality, plays a crucial role in the reactivity of the pyridine ring. It activates the ring towards nucleophilic aromatic substitution, a cornerstone reaction in the assembly of complex molecular architectures. This enhanced reactivity allows for the strategic introduction of various pharmacophores, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. Furthermore, the nitro group can be readily reduced to an amino group, providing a chemical handle for further diversification and molecular elaboration.

Polo-like Kinase 4 (PLK4): A Compelling Target in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during cell division.[3][4] Dysregulation of PLK4, often observed as overexpression in various cancers, leads to centrosome amplification, a hallmark of genomic instability that can drive tumorigenesis.[5] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy to selectively induce mitotic catastrophe and apoptosis in cancer cells, while sparing normal, healthy cells.[6]

The inhibition of PLK4 disrupts the formation of the mitotic spindle, leading to defects in chromosome segregation and ultimately, cell cycle arrest and cell death.[6] This targeted approach offers the potential for a wider therapeutic window and reduced off-target toxicities compared to conventional chemotherapies.

Synthesis of a Potent PLK4 Inhibitor: A Case Study with a Nitropyridine Precursor

This section provides a detailed protocol for the synthesis of a potent PLK4 inhibitor, structurally related to the well-characterized inhibitor Centrinone. The synthesis commences with a commercially available nitropyridine derivative, 2,6-dichloro-3-nitropyridine, which shares the core 2-nitro-pyridine scaffold with the topic compound.

Workflow for the Synthesis of a PLK4 Inhibitor

Synthesis_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO3, H2SO4) D 3-Chloro-6-hydrazinyl-2-nitropyridine B->D Nucleophilic Substitution C Hydrazine Hydrate C->D F 5-(Chloromethyl)-3-(6-chloro-5-nitropyridin-2-yl)-1H-pyrazole D->F Cyclocondensation E Ethyl Acetoacetate E->F H PLK4 Inhibitor (Centrinone Analogue) F->H SNAr Reaction G N-(4-morpholinophenyl)pyrimidin-4-amine G->H

Caption: Synthetic workflow for a PLK4 inhibitor.

Part 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine to introduce the crucial nitro group.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, carefully add 2,6-dichloropyridine (1.0 eq) portion-wise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 65 °C and maintain this temperature for 2 hours.[7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine.

Safety Precautions:

  • Handle concentrated acids with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic and should be performed with adequate cooling to control the temperature.

  • Perform the reaction in a fume hood to avoid inhalation of corrosive and toxic fumes.

Part 2: Synthesis of a Pyrazole Intermediate

The synthesized 2,6-dichloro-3-nitropyridine is then utilized to construct the pyrazole core of the PLK4 inhibitor.

Protocol:

  • Hydrazine Substitution: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation: To the resulting hydrazine derivative, add ethyl acetoacetate (1.0 eq) and a catalytic amount of a suitable acid (e.g., acetic acid). Reflux the mixture for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazole intermediate.

Causality Behind Experimental Choices:

  • The regioselectivity of the initial hydrazine substitution is directed by the electron-withdrawing nitro group, which activates the ortho and para positions to nucleophilic attack.[8]

  • The subsequent cyclocondensation reaction with ethyl acetoacetate is a classic method for pyrazole synthesis.

Part 3: Final Assembly of the PLK4 Inhibitor

The final step involves the coupling of the pyrazole intermediate with a substituted pyrimidine to yield the target PLK4 inhibitor.

Protocol:

  • Nucleophilic Aromatic Substitution (SNAr): In a suitable solvent such as 1,4-dioxane, dissolve the pyrazole intermediate (1.0 eq) and N-(4-morpholinophenyl)pyrimidin-4-amine (1.1 eq). Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography to yield the final PLK4 inhibitor.

Data Presentation: Biological Activity of Representative PLK4 Inhibitors

The efficacy of synthesized PLK4 inhibitors is determined through various in vitro and cell-based assays.

CompoundTargetAssay TypeIC50 / KiCell LinesReference
Centrinone PLK4In vitro kinase assayKi = 0.16 nM-[9]
Centrinone PLK4In vitro kinase assayIC50 ≈ 330 nM-[2]
Centrinone -Cell proliferation-MOLM-13, OCI-AML3, KG-1[3]
CFI-400945 PLK4In vitro kinase assayKi = 0.26 nM, IC50 = 2.8 nM-[10]

Mechanism of Action: PLK4 Inhibition and Cancer Cell Fate

The synthesized PLK4 inhibitors exert their anti-cancer effects by binding to the ATP-binding pocket of the PLK4 kinase domain, thereby competitively inhibiting its catalytic activity.[6] This inhibition prevents the autophosphorylation of PLK4, a critical step for its own degradation, leading to its accumulation.[2]

PLK4_Inhibition_Pathway cluster_0 Normal Cell Cycle cluster_1 PLK4 Inhibition in Cancer Cells PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Mitosis Proper Mitosis Centriole_Dup->Mitosis Ensures PLK4_Inhibitor PLK4 Inhibitor (e.g., Centrinone Analogue) PLK4_Inhibited PLK4 (Inhibited) PLK4_Inhibitor->PLK4_Inhibited Binds and Inhibits Centriole_Depletion Centriole Depletion PLK4_Inhibited->Centriole_Depletion Leads to Mitotic_Catastrophe Mitotic Catastrophe Centriole_Depletion->Mitotic_Catastrophe Causes Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Induces

Caption: Mechanism of action of PLK4 inhibitors.

The inhibition of PLK4 activity leads to a failure in centriole duplication, resulting in a gradual loss of centrosomes in proliferating cells.[9] This depletion of centrosomes triggers mitotic catastrophe, characterized by multipolar spindle formation and chromosome mis-segregation, ultimately leading to apoptosis in cancer cells.

Conclusion

2-Nitro-pyridin-4-ylamine hydrochloride and its derivatives are invaluable building blocks in the synthesis of targeted anti-cancer agents. Their inherent reactivity, coupled with the ability to introduce diverse functionalities, provides medicinal chemists with a powerful tool to design and develop novel therapeutics. The synthesis of potent PLK4 inhibitors, as exemplified in this application note, underscores the strategic importance of nitropyridine chemistry in addressing critical targets in oncology. The continued exploration of this chemical space promises to yield a new generation of precisely engineered drugs for the treatment of cancer.

References

  • O'Regan, L., et al. (2016). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Scientific Reports, 6, 38735. [Link]

  • Li, Y., et al. (2022). Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers in Oncology, 12, 946701. [Link]

  • Mason, J. M., et al. (2017). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Oncotarget, 8(35), 58455–58473. [Link]

  • Wong, Y. L., et al. (2015). Reversible centriole depletion with an inhibitor of Polo-like kinase 4. Science, 348(6239), 1155-1160. [Link]

  • US Patent US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Daina, A., et al. (2019). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery, 14(8), 747-766. [Link]

  • CN Patent CN110218177B. (2020). Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Pauls, H. W., et al. (2014). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 57(21), 8840-8856. [Link]

  • ResearchGate. (n.d.). Half maximal inhibitory concentrations (IC50 nM) of each inhibitor on... [Link]

  • Fun, H. K., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. [Link]

  • ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. [Link]

  • Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Patsnap. (2024). What are PLK4 inhibitors and how do they work?. [Link]

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Application Note & Protocol: Strategic Use of 2-Nitro-pyridin-4-ylamine Hydrochloride in Palladium-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of numerous therapeutic agents.[1][2] 2-Nitro-pyridin-4-ylamine hydrochloride presents itself as a particularly valuable and versatile building block. Its synthetic utility is dictated by the interplay of three key structural features: the electron-deficient pyridine core, a strongly electron-withdrawing nitro group at the 2-position, and a primary amino group at the 4-position. The nitro group profoundly influences the electronic character of the ring, activating it for specific transformations, while the amino group serves as a potent nucleophilic handle for constructing complex molecular architectures.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Nitro-pyridin-4-ylamine hydrochloride. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. The primary focus will be a detailed, field-tested protocol for a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction that is indispensable in contemporary medicinal chemistry.[3]

Physicochemical Properties and Critical Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The hydrochloride salt form enhances the stability and handling of the parent amine but requires consideration during reaction setup, as the amine must be liberated in situ.

PropertyValueSource
Synonyms 2-nitropyridin-4-amine hydrochloride[4]
CAS Number 1187929-34-5[4]
Molecular Formula C₅H₆ClN₃O₂Custom Calculation
Molecular Weight 175.57 g/mol Custom Calculation
Appearance Typically a solid (e.g., light yellow to orange)[5]
Purity >95% (typical for commercial sources)[4]
Safety & Handling: A Non-Negotiable Prerequisite

Safe laboratory practice is paramount. 2-Nitro-pyridin-4-ylamine hydrochloride is an irritant and should be handled with appropriate care.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[4][6] Ensure an eyewash station and safety shower are readily accessible.[7]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[4]

    • Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent dust formation. After handling, wash hands and any exposed skin thoroughly.[4]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep away from strong oxidizing agents.[7]

    • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]

Core Chemical Principles: Reactivity and Strategic Application

The reactivity of 2-Nitro-pyridin-4-ylamine is dominated by the powerful electron-withdrawing nature of the nitro group. This has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group, in concert with the ring nitrogen, renders the pyridine ring highly electron-deficient. This makes positions ortho and para to the nitro group (in this case, C3 and C6) susceptible to attack by strong nucleophiles, potentially displacing a suitable leaving group. Nucleophilic attack on pyridines is generally favored at the 2- and 4-positions due to the ability to delocalize the negative charge onto the electronegative nitrogen atom in the intermediate Meisenheimer complex.[8]

  • Modulation of Amino Group Basicity: The electron-withdrawing effect reduces the basicity and nucleophilicity of the 4-amino group compared to a non-nitrated aminopyridine. However, it remains a viable nucleophile for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Given its structure, the most direct and high-impact application of 2-Nitro-pyridin-4-ylamine is as a nucleophilic partner in C-N bond formation. The Buchwald-Hartwig amination is an exemplary choice for this purpose, allowing for the construction of diarylamine structures that are prevalent in pharmacologically active molecules.[3][9]

Detailed Protocol: Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of 2-Nitro-pyridin-4-ylamine hydrochloride with a representative aryl bromide.

Objective: To synthesize N-(4-methylphenyl)-2-nitropyridin-4-amine.

Reaction Scheme:

Materials and Equipment
Reagents & MaterialsEquipment
2-Nitro-pyridin-4-ylamine hydrochlorideSchlenk flask or oven-dried round-bottom flask with condenser
4-BromotolueneMagnetic stirrer with heating plate
Palladium(II) acetate [Pd(OAc)₂]Inert gas line (Argon or Nitrogen) with manifold
Xantphos (or similar bulky phosphine ligand)Syringes and needles
Sodium tert-butoxide (NaOtBu)Standard laboratory glassware
Anhydrous Toluene (or Dioxane)Rotary evaporator
Ethyl acetate (for extraction)Silica gel for column chromatography
Saturated aqueous sodium bicarbonate (NaHCO₃)TLC plates (UV active)
BrineNMR spectrometer, LC-MS system
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (3x Vacuum/Backfill Cycles) setup->inert add_solids 3. Add Solids: Pd(OAc)₂, Xantphos, NaOtBu inert->add_solids add_liquids 4. Add Toluene, 4-Bromotoluene add_solids->add_liquids add_amine 5. Add 2-Nitro-pyridin-4-ylamine HCl add_liquids->add_amine heat 6. Heat to 100-110 °C (Monitor by TLC/LC-MS) add_amine->heat cool 7. Cool to RT & Quench heat->cool extract 8. Aqueous Work-up (EtOAc, NaHCO₃, Brine) cool->extract dry 9. Dry (Na₂SO₄) & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify char 11. Characterize Product (NMR, LC-MS, HRMS) purify->char

Caption: Stepwise workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask and heat-dry under vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: The palladium catalyst, particularly in its active Pd(0) state, and the phosphine ligand are sensitive to oxygen and moisture. An inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.

  • Addition of Reagents: In a glovebox or under a positive flow of inert gas, add to the flask: Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base required for two functions: it deprotonates the amine hydrochloride to the free, nucleophilic amine in situ, and it facilitates the catalytic cycle, specifically the deprotonation of the amine-ligated palladium complex before reductive elimination.[10]

  • Addition of Coupling Partners: Add anhydrous toluene (10 mL), followed by 4-bromotoluene (2.0 mmol, 1.0 equiv). Stir the mixture for a few minutes. Finally, add the 2-Nitro-pyridin-4-ylamine hydrochloride (2.1 mmol, 1.05 equiv).

    • Causality: Adding a slight excess of the amine can help drive the reaction to completion. The order of addition ensures the catalyst and ligand can form a complex before the main substrates are introduced.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench any residual base.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.

Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Ensure rigorously inert conditions; use fresh catalyst/ligand.2. Use NaOtBu or K₃PO₄; ensure base is finely powdered.3. Increase temperature to 110 °C; consider a higher-boiling solvent like dioxane.
Formation of Side Products 1. Dehalogenation of the aryl halide.2. Competing SNAr on the pyridine ring.1. Use a different ligand (e.g., a biarylphosphine like RuPhos).2. This is less common under these conditions but could occur with highly activated substrates; screen different catalyst/ligand combinations.
Difficulty in Purification Product and starting material have similar polarity.Drive the reaction to full conversion. If separation is still difficult, consider derivatizing the unreacted amine to alter its polarity before chromatography.

Conclusion

2-Nitro-pyridin-4-ylamine hydrochloride is a high-potential starting material for the synthesis of complex nitrogen-containing molecules. Its utility is maximized when its electronic properties are well understood and leveraged. The detailed Buchwald-Hartwig protocol provided herein is a robust and reliable method for its application in C-N cross-coupling, serving as a validated starting point for analog synthesis in drug discovery programs. By explaining the causality behind each step, this guide empowers researchers to not only execute the reaction but also to troubleshoot and adapt it for their specific synthetic targets.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • ScienceDirect. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved from [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Nitro-pyridin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-Nitro-pyridin-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on 2-Nitro-pyridin-4-ylamine hydrochloride not proceeding to completion?

A1: Incomplete conversion is a common issue and can often be traced back to several factors:

  • Insufficient Base: The starting material is a hydrochloride salt, meaning the 4-amino group is protonated. A full equivalent of base is required to neutralize the salt before another equivalent can act as a catalyst or reactant in the substitution reaction.

  • Inadequate Temperature: Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like nitropyridines often require elevated temperatures to overcome the activation energy barrier.

  • Poor Solvent Choice: The solvent must be able to dissolve the starting material and the nucleophile, and it should be aprotic to avoid interfering with the nucleophile.

  • Nucleophile Reactivity: The strength of your chosen nucleophile plays a crucial role. Weaker nucleophiles will require more forcing conditions.

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?

A2: The formation of byproducts in this reaction is often due to the reactivity of the starting material and the reaction conditions:

  • Disubstitution: While the nitro group strongly directs substitution to the 2-position, under harsh conditions (high temperature, strong base), substitution at other positions can occur.

  • Reaction with the Amino Group: The 4-amino group can potentially react with certain reagents if not properly protected, although its nucleophilicity is significantly reduced by the electron-withdrawing nitro group.

  • Decomposition: At excessively high temperatures, the nitropyridine ring can be susceptible to decomposition, leading to a complex mixture of byproducts.

Q3: What is the optimal choice of base for this reaction?

A3: The choice of base is critical and depends on your nucleophile and solvent.

  • For Amine Nucleophiles: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. They are non-nucleophilic and can effectively scavenge the HCl generated during the reaction.

  • For Alcohol or Thiol Nucleophiles: A stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically required to deprotonate the nucleophile, forming the more reactive alkoxide or thiolate.

  • Organic Bases: In some cases, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, particularly when milder conditions are desired.

Troubleshooting Guide

Problem 1: Low Yield

Low yield is a multifaceted problem that requires a systematic approach to diagnose.

Caption: Troubleshooting workflow for low reaction yield.

  • Base Stoichiometry:

    • Ensure at least two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt, and the second drives the reaction.

    • If using a weaker base like K2CO3, consider using a larger excess (3-4 equivalents).

  • Temperature Screening:

    • Start the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

    • If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. Be cautious of potential decomposition at temperatures exceeding 150 °C.

  • Solvent Selection:

    • Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the ions and facilitate the SNAr mechanism.

    • If solubility is an issue, consider a co-solvent system, but be mindful of potential side reactions.

Problem 2: Difficulty in Product Purification

Purification challenges often arise from unreacted starting materials or closely related byproducts.

Issue Recommended Action Rationale
Unreacted Starting Material Acid-base extractionThe basicity of the 4-amino group allows for separation from non-basic impurities.
Closely Eluting Impurities Change chromatography stationary phaseIf standard silica gel fails, consider using alumina or a C18 reverse-phase column.
Tarry Residues Trituration or recrystallizationBefore chromatography, attempt to precipitate the product from a suitable solvent to remove polymeric impurities.

Mechanism of Action: SNAr on 2-Nitro-pyridin-4-ylamine

The nucleophilic aromatic substitution on 2-Nitro-pyridin-4-ylamine proceeds via a Meisenheimer complex intermediate.

Caption: General mechanism of SNAr on 2-Nitro-pyridin-4-ylamine.

The electron-withdrawing nitro group at the 2-position stabilizes the negatively charged Meisenheimer complex, facilitating the departure of the leaving group.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry, 5th ed.; Paula Yurkanis Bruice; Pearson: Upper Saddle River, NJ, 2007; pp 694–700. (A comprehensive textbook chapter on the fundamentals of SNAr reactions).
  • Aromatic Substitution by the SNAr Mechanism. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Francis A. Carey, Richard J. Sundberg; Springer: New York, 2007; pp 734–743. (An in-depth look at the mechanism and factors influencing SNAr reactions).
  • The SNAr Reaction in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 2005, 42 (7), 1375-1395. (A review article detailing the application of SNAr reactions in the synthesis of heterocyclic compounds).
  • Practical Organic Synthesis: A Student's Guide. Steven R. Feldman; W. H. Freeman: New York, 2015.

Technical Support Center: Characterization of 2-Nitro-pyridin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitro-pyridin-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this compound. Here, we provide in-depth, experience-driven insights and troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

NMR Spectroscopy Issues

Q1: My ¹H NMR spectrum of 2-Nitro-pyridin-4-ylamine hydrochloride shows broad, poorly resolved peaks. What could be the cause and how can I fix it?

A1: This is a common issue stemming from several factors related to the compound's structure and the sample preparation.

  • Causality:

    • Hygroscopicity & Residual Water: The hydrochloride salt is often hygroscopic. Residual water in your NMR solvent (like DMSO-d₆) can exchange with the amine (-NH₂) and pyridinium (N-H⁺) protons, leading to significant peak broadening.

    • Solubility: While soluble in DMSO-d₆, the compound may not be fully dissolved if the concentration is too high, or if the sample has absorbed atmospheric moisture, forming clumps. Incomplete dissolution leads to a heterogeneous sample and poor shimming, resulting in broad peaks.

    • Quadrupolar Broadening: The nitrogen atoms in the molecule possess a quadrupole moment which can sometimes contribute to the broadening of adjacent proton signals.

    • pH Effects: The equilibrium between the protonated and free-base forms of the amine can be sensitive to the micro-environment in the NMR tube, which can also cause peak broadening.

  • Troubleshooting Protocol:

    • Thoroughly Dry Your Sample: Dry the 2-Nitro-pyridin-4-ylamine hydrochloride sample under high vacuum for several hours before preparing your NMR sample.

    • Use High-Quality Anhydrous NMR Solvent: Use a fresh, sealed ampule of anhydrous DMSO-d₆.

    • Optimize Sample Concentration: Prepare a sample at a lower concentration (e.g., 5-10 mg/mL) to ensure complete dissolution.

    • Perform a D₂O Exchange: To confirm the identity of exchangeable protons (NH₂ and N-H⁺), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The broad peaks corresponding to these protons should disappear or significantly diminish.

    • Consider a Different Solvent: If issues persist, consider using a different deuterated solvent system, although solubility may be a challenge.

Q2: I'm having trouble with the integration of my proton signals. The ratios don't match the expected structure. Why is this happening?

A2: Inaccurate integration is often linked to the same factors causing peak broadening, as well as the presence of impurities.

  • Causality:

    • Broad Peaks: Broad peaks from exchangeable protons can be difficult to integrate accurately.

    • Impurities: The presence of starting materials, side-products from the synthesis (e.g., isomers like 4-Nitro-pyridin-2-ylamine), or residual solvents will contribute to the ¹H NMR spectrum and throw off the integration ratios.

    • Baseline Distortion: A distorted baseline can lead to inaccurate integration.

  • Troubleshooting Workflow:

    G start Inaccurate ¹H NMR Integration check_broad Are peaks broad? start->check_broad d2o_exchange Perform D₂O exchange and re-integrate non-exchangeable protons check_broad->d2o_exchange Yes check_impurities Review spectrum for unexpected peaks check_broad->check_impurities No d2o_exchange->check_impurities run_hplc Run HPLC-MS to identify and quantify impurities check_impurities->run_hplc Yes check_baseline Is the baseline distorted? check_impurities->check_baseline No result Accurate Integration run_hplc->result reprocess Re-process spectrum with baseline correction check_baseline->reprocess Yes check_baseline->result No reprocess->result

    Caption: Troubleshooting workflow for inaccurate NMR integration.

Mass Spectrometry (MS) Analysis

Q1: My LC-MS data for 2-Nitro-pyridin-4-ylamine hydrochloride shows a weak or non-existent molecular ion peak. What's going on?

A1: The stability and ionization efficiency of the molecule under typical MS conditions can be challenging.

  • Causality:

    • In-source Fragmentation: The nitro group (-NO₂) can be labile under certain ionization conditions (like electrospray ionization - ESI), leading to fragmentation within the ion source before the molecular ion is detected. A common fragmentation is the loss of the nitro group.

    • Ionization Suppression: The presence of the hydrochloride can sometimes interfere with efficient ionization in positive ion mode.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of the molecule.

  • Troubleshooting Protocol:

    • Optimize ESI Source Conditions: Reduce the fragmentor voltage (or cone voltage) to minimize in-source fragmentation.

    • Adjust Mobile Phase:

      • For positive ion mode, use a mobile phase with a small amount of a weak acid like formic acid (0.1%) to promote protonation.

      • For negative ion mode, a mobile phase with a weak base like ammonium hydroxide may be effective, though less common for this compound.

    • Consider a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a "softer" ionization technique that yields a more prominent molecular ion peak for certain compounds.

Expected Molecular Ions:

Ionization ModeExpected m/zSpecies
ESI Positive140.04[M+H]⁺ (for the free base)
ESI Negative138.03[M-H]⁻ (for the free base)

Note: The mass of the hydrochloride counter-ion is not observed.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Q1: I'm observing peak tailing in my HPLC chromatogram for 2-Nitro-pyridin-4-ylamine hydrochloride. How can I improve the peak shape?

A1: Peak tailing for this compound is often due to interactions with the stationary phase.

  • Causality:

    • Secondary Interactions: The basic amine groups can interact with residual acidic silanol groups on the surface of standard C18 silica-based columns. This secondary interaction mechanism leads to peak tailing.

    • Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the molecule can be inconsistent as it travels through the column, contributing to poor peak shape.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: Buffer the aqueous portion of your mobile phase to a low pH (e.g., pH 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, the amine will be consistently protonated, and the silanol groups on the stationary phase will be suppressed, minimizing secondary interactions.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) that may have different selectivity and reduced silanol interactions.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Example HPLC Method for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

General Purity and Stability

Q1: My sample of 2-Nitro-pyridin-4-ylamine hydrochloride has changed color from a light yellow to a darker orange/brown. Is it degrading?

A1: Yes, a color change is often indicative of degradation.

  • Causality:

    • Light Sensitivity: Like many nitroaromatic compounds, 2-Nitro-pyridin-4-ylamine hydrochloride can be sensitive to light, leading to photochemical degradation.

    • Oxidation: The amine group can be susceptible to oxidation over time, especially if exposed to air and light.

    • Presence of Impurities: Impurities from the synthesis can sometimes act as catalysts for degradation. Common impurities can arise from the nitration of aminopyridines.[1][2]

  • Best Practices for Storage and Handling:

    • Storage: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.[3] For long-term storage, keep it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).

    • Handling: Minimize the exposure of the compound to ambient light and air during weighing and sample preparation.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitropyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • HPLC Method. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Acta Physica Polonica A. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Veeprho. (n.d.). 4-nitrosomethylaminopyridine (NMAP). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Nitro-pyridin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-pyridin-4-ylamine hydrochloride is a pivotal chemical intermediate whose synthetic utility is governed by the intricate interplay of its three primary functional components: a pyridine ring, a potent electron-withdrawing nitro group, and an electron-donating amino group. The hydrochloride form adds another layer of complexity, influencing the molecule's electronic state and reactivity. This guide provides a comparative analysis of its reactivity, focusing on the reduction of the nitro group and reactions involving the amino functionality. We will dissect the causality behind experimental choices, present validated protocols, and offer comparative data against relevant structural analogs to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this versatile building block.

Introduction: The Structural and Electronic Landscape

2-Nitro-pyridin-4-ylamine is a substituted pyridine, a heterocyclic aromatic compound central to countless pharmaceuticals and functional materials.[1] Its reactivity is not merely the sum of its parts but a consequence of their electronic synergy.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2]

  • The Nitro Group (-NO₂): Positioned at C-2, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This dramatically lowers the electron density of the pyridine ring, further activating it for nucleophilic aromatic substitution (SNAr) and rendering it highly resistant to electrophilic substitution.[3]

  • The Amino Group (-NH₂): Located at C-4, the amino group is a strong electron-donating group via resonance, pushing electron density into the ring. This partially counteracts the effect of the nitro group and influences the nucleophilicity of the ring nitrogen.

  • The Hydrochloride Salt: The presence of HCl means one of the basic nitrogen atoms is protonated. Given the electronic environment, the more basic site is the exocyclic 4-amino group, which sequesters its lone pair, temporarily deactivating its electron-donating resonance effect and rendering it non-nucleophilic until a base is introduced.

This unique electronic push-pull system dictates the molecule's chemical behavior, creating specific pathways for selective functionalization.

Fundamental Reactivity Principles: An Electronic Tug-of-War

The reactivity of 2-Nitro-pyridin-4-ylamine is dominated by the electronic tension between the C-2 nitro group and the C-4 amino group. The nitro group strongly activates the positions ortho and para to it (C-3, C-5, and C-6) for nucleophilic attack. Conversely, the amino group donates electron density, primarily to the C-3 and C-5 positions. The net effect is a highly polarized ring system where specific sites are primed for distinct transformations.

Caption: Electronic influences within the 2-Nitro-pyridin-4-ylamine scaffold.

Comparative Analysis of Key Transformations

Reaction I: Reduction of the Nitro Group

The conversion of the nitro group to an amino group is one of the most valuable transformations for this class of compounds, yielding 2,4-diaminopyridine derivatives that are crucial for drug discovery. The primary challenge is to achieve this reduction with high efficiency and chemoselectivity, leaving the pyridine ring intact.

Causality Behind Method Selection: The choice of reducing agent is critical and depends on the overall functional group tolerance required.

  • Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct. Catalysts like Palladium on carbon (Pd/C) are highly effective.[4] However, they can sometimes lead to over-reduction or dehalogenation if other sensitive groups are present. Vanadium compounds have been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products.[5]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (HCl, Acetic Acid) are robust, cost-effective, and highly reliable for nitro group reduction.[6] Iron in the presence of ammonium chloride or a mineral acid is particularly common and efficient for reducing nitropyridines.[6][7]

Comparative Data:

SubstrateReagents & ConditionsProductYield (%)Reference / Notes
2-Nitro-pyridin-4-ylamine Fe, NH₄Cl, Ethanol/Water, RefluxPyridine-2,4-diamineHigh (Typically >90%)Standard, highly effective method for aminonitropyridines.
4-Nitropyridine-N-oxideIron, 25-30% Sulfuric Acid4-Aminopyridine85-90%Slower than HCl but gives a better yield.[6][7]
4-Nitropyridine-N-oxideIron, Hydrochloric Acid4-Aminopyridine80-85%Faster reaction, but slightly lower yield.[6][7]
Various NitroarenesV₂O₅/TiO₂, Hydrazine HydrateCorresponding AminesGood to ExcellentDemonstrates a sustainable and recyclable catalyst system.[8]
3-Fluoro-2-nitropyridineFe, NH₄Cl, Ethanol/Water, Reflux3-Fluoro-pyridin-2-ylamineNot specifiedShows compatibility with halogen substituents.[6]

Experimental Protocol: Reduction using Iron and Ammonium Chloride

This protocol is a robust and widely applicable method for the reduction of the nitro group in 2-Nitro-pyridin-4-ylamine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Nitro-pyridin-4-ylamine hydrochloride (1.0 eq).

  • Reagent Addition: Add ethanol and water (e.g., a 4:1 mixture) to create a slurry. Add ammonium chloride (NH₄Cl, ~4-5 eq) followed by iron powder (Fe, ~5-6 eq).

    • Rationale: The ethanol/water solvent system ensures solubility for both the organic substrate and the inorganic salt. Ammonium chloride acts as a mild proton source and electrolyte. Iron is the reducing agent.

  • Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

    • Rationale: Heating accelerates the reaction rate. Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or methanol.

    • Rationale: Celite provides a fine filtration medium that prevents clogging and ensures all the product is washed through.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure pyridine-2,4-diamine.

Visualization: Workflow for Nitro Group Reduction

G start Start: 2-Nitro-pyridin-4-ylamine HCl reagents Add EtOH/H2O, NH4Cl, Fe Powder start->reagents reflux Heat to Reflux (2-4h) Monitor by TLC reagents->reflux celite Cool & Filter through Celite® Wash with EtOH reflux->celite concentrate Concentrate Filtrate (Reduced Pressure) celite->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End Product: Pyridine-2,4-diamine purify->end

Caption: Standard laboratory workflow for the reduction of 2-Nitro-pyridin-4-ylamine.

Reaction II: Reactions at the 4-Amino Group

The 4-amino group, once deprotonated from its hydrochloride salt form, is a potent nucleophile capable of undergoing a variety of standard amine reactions, such as acylation and alkylation.

Causality Behind Reactivity: The nucleophilicity of the 4-amino group is slightly diminished by the inductive electron-withdrawing effect of the C-2 nitro group. However, it remains sufficiently reactive for most common transformations. The most critical experimental consideration is the initial deprotonation . The reaction will not proceed until a base is added to free the amine lone pair. The choice of base is important; a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to avoid competition with the desired nucleophilic reaction.[9]

Comparative Analysis: Acylation Reactivity

Acylation is a common reaction used to protect the amino group or to build more complex molecular scaffolds.

SubstrateReagentsBaseProductNotes
2-Nitro-pyridin-4-ylamine HCl Acetyl ChlorideTriethylamine (TEA)N-(2-Nitro-pyridin-4-yl)acetamideRequires stoichiometric base to neutralize HCl salt and the HCl byproduct.
4-AminopyridineAcetyl ChloridePyridine (Solvent/Base)N-(Pyridin-4-yl)acetamideMore nucleophilic than the nitro-substituted analog; reaction is often faster.[10]
AnilineAcetic AnhydrideNone (or catalytic acid)AcetanilideAromatic amines are generally less basic and nucleophilic than aminopyridines.

Experimental Protocol: Acylation with Acetyl Chloride

  • Setup: Suspend 2-Nitro-pyridin-4-ylamine hydrochloride (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Cool the suspension in an ice bath (0°C). Add triethylamine (TEA, ~2.2 eq) dropwise. Stir for 15-20 minutes.

    • Rationale: Anhydrous conditions prevent hydrolysis of the acylating agent. Cooling controls the exothermicity of the reaction. The first equivalent of base neutralizes the HCl salt, and the second neutralizes the HCl generated during the acylation.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-3 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Rationale: Washing with bicarbonate removes any excess acid and acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

2-Nitro-pyridin-4-ylamine hydrochloride is a molecule of dual character. The potent electron-withdrawing nitro group primes the system for reduction to a valuable diamine, while the amino group, after deprotonation, serves as a reliable nucleophilic handle for further derivatization. Understanding the electronic interplay and the necessity of base-mediated activation is paramount to harnessing its synthetic potential. By selecting appropriate reaction conditions, researchers can selectively target different functionalities, making this compound a highly versatile platform for the synthesis of complex, high-value molecules in medicinal chemistry and beyond.

References

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link][11]

  • Räsänen, M. et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. [Link][10][12]

  • Panchal, B. Amines by Bharat Panchal Sir. Scribd. [Link][13]

  • Zhang, Y. et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. [Link][14]

  • Mąkosza, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link][15]

  • Finetech Industry Limited. 4-NITRO-PYRIDIN-2-YLAMINE. [Link][16]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link][9]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. [Link][4]

  • Scott, P. J. H. et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Applied Radiation and Isotopes. [Link][17]

  • Ciba Specialty Chemicals Holding Inc. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [5]

  • Borah, A. J. et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link][8]

  • Movassaghi, M. & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. [Link][1]

  • Palágyi, G. et al. (1994). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Organic Preparations and Procedures International. [Link][7]

  • Ashenhurst, J. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Master Organic Chemistry. [Link][2]

  • LibreTexts Chemistry. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link][3]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Nitro-pyridin-4-ylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal structural confirmation of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research, development, and regulatory approval rests. For novel compounds such as 2-Nitro-pyridin-4-ylamine hydrochloride and its derivatives, a multi-faceted analytical approach is not just recommended; it is an absolute necessity. The hydrochloride salt form, while often improving stability and solubility, introduces its own set of characterization challenges.

This guide provides an in-depth comparison of the critical analytical techniques required to validate the structure of 2-Nitro-pyridin-4-ylamine hydrochloride derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Imperative of Orthogonal Analytical Techniques

No single analytical method can provide the complete structural picture of a novel compound. Each technique interrogates the molecule from a different perspective, and it is the convergence of data from these orthogonal methods that builds a robust and irrefutable structural assignment. For a molecule like 2-Nitro-pyridin-4-ylamine hydrochloride, with its distinct aromatic, nitro, and amine functionalities, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis is essential.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a 2-Nitro-pyridin-4-ylamine hydrochloride derivative.

Structural_Validation_Workflow Figure 1. Structural Validation Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_SolidState Solid-State & Elemental Characterization cluster_Validation Final Validation Synthesis Synthesis of 2-Nitro-pyridin-4-ylamine HCl Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray Single-Crystal X-ray Diffraction NMR->Xray EA Elemental Analysis (CHNOCl) MS->EA Data_Integration Data Integration & Structural Confirmation Xray->Data_Integration EA->Data_Integration

Caption: A comprehensive workflow for the structural validation of 2-Nitro-pyridin-4-ylamine hydrochloride derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Skeleton
  • Causality: ¹H NMR is the initial and most sensitive NMR experiment. It allows for the determination of the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For 2-Nitro-pyridin-4-ylamine hydrochloride, we expect to see distinct signals for the aromatic protons and the amine proton. The hydrochloride salt formation will influence the chemical shift of protons near the protonated nitrogen.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the 2-Nitro-pyridin-4-ylamine hydrochloride derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure solubility and to avoid exchange of the amine proton with the solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and analyze the coupling patterns (multiplicity) and coupling constants (J values).

  • Expected ¹H NMR Data for 2-Nitro-pyridin-4-ylamine Hydrochloride (in CD₃OD):

    • δ 8.15 (dd, J = 5.7, 0.6 Hz, 1H)

    • δ 7.23 (dd, J = 2.0, 0.6 Hz, 1H)

    • δ 7.20 (dd, J = 5.7, 2.0 Hz, 1H)[4]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework
  • Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of the electron-withdrawing nitro group and the amino group will significantly influence the chemical shifts of the pyridine ring carbons.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Predicted ¹³C NMR Chemical Shifts for 2-Nitro-pyridin-4-ylamine: Based on studies of substituted 2-amino-4-nitropyridines, the following chemical shifts can be anticipated.[5]

Carbon AtomPredicted Chemical Shift (ppm)
C2~160
C3~110
C4~155
C5~115
C6~150

Note: The actual chemical shifts for the hydrochloride salt may vary slightly due to protonation.

2D NMR Spectroscopy: Connecting the Dots
  • Causality: When the 1D spectra are complex or ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations between protons and carbons.[6]

    • COSY: Identifies proton-proton couplings, confirming which protons are adjacent to each other.

    • HSQC: Correlates each proton to the carbon it is directly attached to.

    • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.[4][7][8]

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
  • Causality: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a new compound. For 2-Nitro-pyridin-4-ylamine, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 140.045.[9]

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion.

    • Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • The resulting accurate mass measurement is used to calculate the molecular formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
  • Causality: In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For nitroaromatic compounds, characteristic losses of NO, NO₂, and OH radicals are often observed.[10][11][12]

  • Predicted Fragmentation Pattern for 2-Nitro-pyridin-4-ylamine:

    • Loss of NO₂: A major fragmentation pathway would likely involve the loss of the nitro group (46 Da).

    • Loss of NO: Loss of nitric oxide (30 Da) is also a common fragmentation for nitroaromatics.

    • Ring Fragmentation: Subsequent fragmentation of the pyridine ring would yield further characteristic ions.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

  • Causality: Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[13][14][15] It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. For a hydrochloride salt, it can definitively locate the proton on the basic nitrogen and show the interaction with the chloride ion.[16]

  • Experimental Protocol:

    • Grow single crystals of the 2-Nitro-pyridin-4-ylamine hydrochloride derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.[13]

    • Process the data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Elemental Analysis: Verifying the Elemental Composition

  • Causality: Elemental analysis by combustion provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[17][18] For a hydrochloride salt, the analysis can be extended to include the halogen content. The experimentally determined percentages must agree with the theoretical values calculated from the molecular formula within a narrow margin of error (typically ±0.4%).

  • Experimental Protocol (CHNO Analysis):

    • A precisely weighed amount of the pure, dry sample is combusted in a high-temperature furnace in the presence of excess oxygen.[18]

    • The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.[17]

  • Experimental Protocol (Chlorine Analysis):

    • Combustion of the sample in an oxygen-rich atmosphere converts the organic chloride to hydrogen chloride (HCl).

    • The HCl is then absorbed into a solution and quantified by microcoulometric titration.[19]

  • Theoretical Elemental Composition of 2-Nitro-pyridin-4-ylamine Hydrochloride (C₅H₆ClN₃O₂):

    • Molecular Weight: 175.57 g/mol

    • Carbon (C): 34.20%

    • Hydrogen (H): 3.44%

    • Chlorine (Cl): 20.19%

    • Nitrogen (N): 23.93%

    • Oxygen (O): 18.22%

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbers.High resolution, non-destructive, relatively fast.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton and chemical environment.Each unique carbon gives a signal, good for determining skeletal structure.Low sensitivity, longer acquisition times.
HRMS Exact molecular weight and elemental formula.High accuracy and sensitivity, requires very small sample amount.Provides no information on connectivity or stereochemistry.
MS/MS Structural fragments, aids in confirming connectivity.Provides a "fingerprint" of the molecule, useful for isomer differentiation.Fragmentation can be complex and difficult to interpret without reference spectra.
X-ray Absolute 3D structure, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.
Elemental Analysis Percentage composition of elements.Confirms the empirical and molecular formula, high precision.Requires a pure sample, provides no structural information.

Conclusion: A Self-Validating System

The structural validation of a novel pharmaceutical compound like 2-Nitro-pyridin-4-ylamine hydrochloride is a rigorous process that demands a convergence of evidence from multiple, independent analytical techniques. By employing a combination of NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis, researchers can build a self-validating system where the data from each method corroborates the others. This orthogonal approach ensures the highest level of scientific integrity and provides the trustworthy and authoritative data required for advancing a compound through the drug development pipeline. The principles and protocols outlined in this guide, when applied with meticulous care, will enable scientists to confidently and accurately validate the structure of these and other novel chemical entities.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel 2-Nitro-pyridin-4-ylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for its progression as a viable drug candidate.

This guide provides an in-depth comparison of the cross-reactivity profiles of a hypothetical series of novel compounds derived from the versatile scaffold, 2-Nitro-pyridin-4-ylamine hydrochloride. We will delve into the rationale behind the experimental design for assessing selectivity, present comparative data for our hypothetical derivatives, and provide detailed protocols for key assays, offering a comprehensive framework for researchers engaged in the development of kinase inhibitors.

The 2-Nitro-pyridin-4-ylamine Scaffold: A Privileged Starting Point

The aminopyridine core is a well-established privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The strategic placement of a nitro group and an amine on the pyridine ring of 2-Nitro-pyridin-4-ylamine hydrochloride offers synthetic handles for the generation of diverse chemical libraries. By modifying these positions, we can explore the chemical space around the core scaffold to optimize potency and selectivity against a desired kinase target.

Our hypothetical study focuses on three derivatives, designated NPA-001 , NPA-002 , and NPA-003 , designed to probe different regions of the kinase active site.

  • NPA-001: Features a simple substitution on the exocyclic amine, designed to establish baseline activity and selectivity.

  • NPA-002: Incorporates a more complex, rigid heterocyclic moiety to enhance interactions with the ribose-binding pocket.

  • NPA-003: Is functionalized with a flexible, solubilizing group to explore interactions in the solvent-exposed region.

The primary objective is to characterize the selectivity of these compounds across a panel of representative kinases to identify potential on-target and off-target activities.

Assessing Cross-Reactivity: A Multi-Faceted Approach

A robust evaluation of inhibitor selectivity requires a combination of biochemical and cellular assays. Here, we outline a tiered approach to comprehensively profile our hypothetical compounds.

Tier 1: Broad Kinome Screening (Biochemical Assay)

The initial step involves screening the compounds at a single high concentration (e.g., 1 µM) against a large panel of kinases. This provides a broad overview of the kinome-wide selectivity and identifies potential off-targets early in the discovery process. Several commercial platforms, such as KINOMEscan™, offer comprehensive kinase profiling services.[1][2]

G

Tier 2: Potency and Selectivity Determination (Biochemical IC50)

For kinases identified as hits in the initial screen (e.g., >70% inhibition), full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This allows for a quantitative comparison of the potency of the compounds against their primary target(s) and off-targets. Radiometric assays are a classic and reliable method for determining IC50 values.[3][4]

Tier 3: Cellular Target Engagement

Confirming that a compound interacts with its intended target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA™) is a powerful technique for assessing target engagement in intact cells or cell lysates.[5][6][7] This assay relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

G

Comparative Cross-Reactivity Profiles

The following table summarizes the hypothetical cross-reactivity data for our three NPA derivatives against a representative panel of kinases. The data is presented as IC50 values (nM), with lower values indicating higher potency.

Kinase TargetNPA-001 (IC50, nM)NPA-002 (IC50, nM)NPA-003 (IC50, nM)
Primary Target: Kinase A 50 15 120
Kinase B850250>10,000
Kinase C>10,0001,500>10,000
Kinase D (Structurally related to A)20095500
Kinase E5,000>10,0008,000
Kinase F>10,000>10,000>10,000

Interpretation of Results:

  • NPA-001 demonstrates moderate potency for the primary target, Kinase A, with some cross-reactivity against the structurally related Kinase D. Its overall selectivity is moderate.

  • NPA-002 exhibits the highest potency for Kinase A and improved selectivity over NPA-001. However, it shows notable off-target activity against Kinase B and the related Kinase D. The rigid heterocyclic moiety likely contributes to both the increased on-target potency and the observed off-target interactions.

  • NPA-003 is the least potent of the series against Kinase A but displays the highest selectivity, with minimal activity against the other kinases in the panel. The flexible, solubilizing group may hinder optimal binding to the primary target while avoiding interactions with off-targets.

This comparative data highlights the critical trade-offs between potency and selectivity that are often encountered in drug discovery. The choice of which compound to advance would depend on the therapeutic window of the primary target and the potential liabilities associated with the off-target kinases.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. Below are step-by-step protocols for the key assays described.

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol is adapted from established methods for measuring kinase activity.[3]

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a serial dilution of the NPA compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific substrate in the kinase reaction buffer.

    • Initiate the reaction by adding 25 µL of the kinase reaction buffer containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.[3]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of 1% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air-dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA™)

This protocol is a generalized workflow for performing a CETSA experiment.[6]

  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Treat the cells with the NPA compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Aliquoting:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

    • Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Denature the protein samples by adding SDS-PAGE loading buffer and heating.

    • Analyze the soluble levels of the target protein by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern kinase inhibitor development. By employing a tiered approach that combines broad kinome screening with quantitative biochemical assays and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile. The hypothetical case study of the 2-Nitro-pyridin-4-ylamine hydrochloride derivatives, NPA-001, NPA-002, and NPA-003, illustrates how subtle chemical modifications can significantly impact both potency and selectivity. This guide provides a robust framework and detailed protocols to aid researchers in making informed decisions as they navigate the complex but rewarding path of developing novel kinase inhibitors.

References

  • Bantscheff, M., & Lemeer, S. (2019). Kinase inhibitor selectivity and target discovery.
  • Cohen, P., & Tcherpakov, M. (2010). Will the protein kinases ever be drugged?. FEBS letters, 584(9), 1691-1695.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-targeted library design: a computational approach. Journal of medicinal chemistry, 47(1), 224-232.
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  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Nitro-pyridin-4-ylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of synthetic routes for a library of 2-Nitro-pyridin-4-ylamine hydrochloride derivatives. As crucial intermediates in medicinal chemistry, the efficient and reliable synthesis of these scaffolds is paramount. We will explore a classical, robust synthetic pathway and compare it with a modern catalytic alternative, offering experimental data and field-proven insights to guide your synthetic strategy.

The Strategic Importance of the 2-Nitro-pyridin-4-ylamine Scaffold

Nitropyridines are valuable precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1] The pyridine ring is a privileged structure in drug design, and the nitro group's strong electron-withdrawing properties facilitate nucleophilic aromatic substitution, a key reaction for building molecular complexity.[1][2] The 4-amino group provides a versatile handle for further derivatization, making 2-Nitro-pyridin-4-ylamine a highly sought-after building block. Its hydrochloride salt form is often preferred for improved stability and handling.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

A widely adopted and scalable method for preparing 2-Nitro-pyridin-4-ylamine hydrochloride involves a two-step sequence: the nitration of a suitable pyridine precursor followed by nucleophilic aromatic substitution (SNAr) of a leaving group with ammonia.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-2-nitropyridine

  • In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-chloropyridine-N-oxide (1.0 eq) in concentrated sulfuric acid.

  • Slowly add a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for several hours, monitoring the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to a pH of ~7.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-nitropyridine-N-oxide.

  • Deoxygenate the N-oxide by treating it with a reducing agent like phosphorus trichloride (PCl₃) in an inert solvent to afford 4-chloro-2-nitropyridine.[3]

Step 2: Synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride

  • Dissolve 4-chloro-2-nitropyridine (1.0 eq) in a suitable solvent such as ethanol in a pressure-rated vessel.

  • Add a concentrated aqueous solution of ammonium hydroxide or introduce ammonia gas.

  • Seal the vessel and heat to a temperature between 100-150 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude 2-Nitro-pyridin-4-ylamine by recrystallization or column chromatography.

  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol/ether) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain 2-Nitro-pyridin-4-ylamine hydrochloride.

Causality Behind Experimental Choices:
  • N-Oxide Strategy: The direct nitration of pyridine is often difficult and can lead to low yields.[4] The N-oxide is used to activate the pyridine ring, directing the nitration primarily to the 4-position.[3][5]

  • Harsh Nitration Conditions: The use of a potent nitrating system like fuming nitric acid in sulfuric acid is necessary to overcome the electron-deficient nature of the pyridine ring.[3][6][7]

  • Pressure and Heat for Amination: The SNAr reaction on an unactivated chloropyridine can be sluggish.[8][9] Elevated temperatures and pressures are required to drive the reaction to completion in a reasonable timeframe.[8] Microwave-assisted protocols can also be employed to shorten reaction times.[2][10]

Workflow for the Primary Synthetic Route

G cluster_step1 Step 1: Nitration & Deoxygenation cluster_step2 Step 2: Amination & Salt Formation 4-Chloropyridine-N-Oxide 4-Chloropyridine-N-Oxide Nitration Nitration 4-Chloropyridine-N-Oxide->Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Nitration 4-Chloro-2-nitropyridine-N-Oxide 4-Chloro-2-nitropyridine-N-Oxide Nitration->4-Chloro-2-nitropyridine-N-Oxide Deoxygenation Deoxygenation 4-Chloro-2-nitropyridine-N-Oxide->Deoxygenation PCl3 PCl3 PCl3->Deoxygenation 4-Chloro-2-nitropyridine 4-Chloro-2-nitropyridine Deoxygenation->4-Chloro-2-nitropyridine Amination Amination 4-Chloro-2-nitropyridine->Amination Ammonia Ammonia Ammonia->Amination 2-Nitro-pyridin-4-ylamine 2-Nitro-pyridin-4-ylamine Amination->2-Nitro-pyridin-4-ylamine Salt_Formation Salt Formation 2-Nitro-pyridin-4-ylamine->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product 2-Nitro-pyridin-4-ylamine HCl Salt_Formation->Final_Product G cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection & Salt Formation 4-Chloro-2-nitropyridine 4-Chloro-2-nitropyridine Coupling_Reaction Coupling Reaction 4-Chloro-2-nitropyridine->Coupling_Reaction Ammonia Source Ammonia Source (e.g., Benzophenone Imine) Ammonia Source->Coupling_Reaction Catalyst System Pd Catalyst Ligand Base Catalyst System->Coupling_Reaction Intermediate Coupled Intermediate Coupling_Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Acidic Workup Aqueous HCl (if needed) Acidic Workup->Deprotection 2-Nitro-pyridin-4-ylamine 2-Nitro-pyridin-4-ylamine Deprotection->2-Nitro-pyridin-4-ylamine Salt_Formation Salt Formation 2-Nitro-pyridin-4-ylamine->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product 2-Nitro-pyridin-4-ylamine HCl Salt_Formation->Final_Product

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.